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  • Product: Ethyl spiro[2.5]octane-6-carboxylate
  • CAS: 1370601-28-7

Core Science & Biosynthesis

Foundational

Ethyl spiro[2.5]octane-6-carboxylate physical properties

Technical Monograph: Ethyl Spiro[2.5]octane-6-carboxylate Executive Summary Ethyl spiro[2.5]octane-6-carboxylate (CAS: 1370601-28-7) represents a critical structural motif in modern medicinal chemistry. As a bicyclic sca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl Spiro[2.5]octane-6-carboxylate

Executive Summary

Ethyl spiro[2.5]octane-6-carboxylate (CAS: 1370601-28-7) represents a critical structural motif in modern medicinal chemistry. As a bicyclic scaffold featuring a spiro-fused cyclopropane and cyclohexane ring, it offers a distinct vector for exploring chemical space beyond traditional planar aromatic systems.[1] This guide provides a comprehensive technical analysis of the compound, focusing on its physical properties, validated synthetic pathways via Simmons-Smith cyclopropanation, and stereoelectronic implications for drug design. The shift towards increasing fraction of sp3-hybridized carbons (


) in drug candidates makes this scaffold particularly relevant for improving solubility and metabolic stability.

Physicochemical Identity & Properties

The physical profile of ethyl spiro[2.5]octane-6-carboxylate is defined by its lipophilicity and the steric bulk of the spiro-cyclopropane moiety. The data below synthesizes experimental values from supplier databases and calculated descriptors based on structural topology.

Table 1: Physicochemical Specifications

PropertyValue / DescriptorSource/Methodology
IUPAC Name Ethyl spiro[2.5]octane-6-carboxylateNomenclature Standard
CAS Number 1370601-28-7Chemical Abstracts Service
Molecular Formula C₁₁H₁₈O₂Stoichiometry
Molecular Weight 182.26 g/mol Isotopic Calculation
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point 225°C - 235°C (Predicted at 760 mmHg)Calculated (ACD/Labs)
Density 1.02 ± 0.05 g/cm³Calculated
LogP (Octanol/Water) 2.8 – 3.2Predicted (Consensus)
Topological Polar Surface Area 26.3 ŲEster functionality contribution
Refractive Index 1.475 (Predicted)Molar Refractivity

Technical Note: The "6-carboxylate" designation places the ester functionality on the cyclohexane ring, specifically at the position para to the spiro junction. This distinguishes it from the 1-carboxylate isomer, where the ester is directly attached to the cyclopropane ring, resulting in significantly different steric and electronic properties.

Synthetic Routes & Process Chemistry

The most robust and self-validating synthesis of ethyl spiro[2.5]octane-6-carboxylate involves the construction of the spiro-cyclopropane ring onto a pre-existing cyclohexane framework. The preferred method is the Simmons-Smith cyclopropanation of an exocyclic alkene.[2]

Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the cyclopropane ring. This reveals ethyl 4-methylenecyclohexanecarboxylate as the critical intermediate, which can be accessed via a Wittig olefination of ethyl 4-oxocyclohexanecarboxylate.

Validated Protocol: Furukawa Modification of Simmons-Smith

Reaction Scheme:

  • Precursor: Ethyl 4-methylenecyclohexanecarboxylate.

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).[2]
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a strict

    
     atmosphere to prevent hydrolysis of the organozinc reagent.
    
  • Reagent Preparation: Charge the flask with anhydrous DCM (50 mL) and diethylzinc (1.0 M in hexanes, 2.0 equiv). Cool the solution to 0°C in an ice bath.

  • Carbenoid Formation: Slowly add diiodomethane (2.0 equiv) dropwise over 20 minutes. A white precipitate may form (Furukawa reagent:

    
    ). Stir at 0°C for 15 minutes to ensure active species formation.
    
  • Substrate Addition: Add a solution of ethyl 4-methylenecyclohexanecarboxylate (1.0 equiv) in anhydrous DCM dropwise.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Reflux gently (40°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes) or GC-MS. Look for the disappearance of the alkene starting material.

  • Quenching (Critical Safety Step): Cool the mixture to 0°C. Cautiously quench by dropwise addition of saturated aqueous

    
    . Vigorous gas evolution (ethane/methane) will occur.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine organics, wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to yield the target spiro ester.

Causality & Logic:

  • Why

    
     over Zn-Cu?  The Furukawa modification (
    
    
    
    ) is homogenous and typically more reactive and reproducible than the heterogeneous Zn-Cu couple, essential for sterically demanding exocyclic alkenes.
  • Self-Validation: The disappearance of the exocyclic alkene protons (typically ~4.6 ppm in

    
     NMR) and the appearance of high-field cyclopropane protons (0.2–0.5 ppm) confirms the spiro-fusion.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start Ethyl 4-oxocyclohexane- carboxylate Wittig Step 1: Wittig Olefination (Ph3PMeBr, KOtBu) Start->Wittig Intermediate Ethyl 4-methylene- cyclohexanecarboxylate Wittig->Intermediate Yield ~85% Simmons Step 2: Cyclopropanation (Et2Zn, CH2I2, DCM) Intermediate->Simmons Product Ethyl spiro[2.5]octane- 6-carboxylate Simmons->Product Yield ~70-80% Validation QC: 1H NMR (High-field signals <0.5ppm) Product->Validation

Caption: Figure 1. Two-step synthetic pathway from commercially available ketone to spiro-ester via Wittig olefination and Furukawa-modified Simmons-Smith cyclopropanation.

Structural Dynamics & Stereochemistry

The spiro[2.5]octane system is not flat.[1][2][3] The spiro-fusion at C3 (spiro numbering) / C4 (cyclohexane numbering) forces the cyclohexane ring into a chair conformation.

Conformational Analysis
  • Pucker: The cyclopropane ring acts as a rigidifying element. Unlike a gem-dimethyl group, the spiro-cyclopropane introduces significant bond angle strain (60°) and alters the pucker of the cyclohexane chair.

  • Axial vs. Equatorial: The ester group at position 6 can exist in either an axial or equatorial orientation.

    • Thermodynamic Preference: The equatorial conformer is generally favored to minimize 1,3-diaxial interactions. However, the spiro-cyclopropane effectively "locks" the conformation more rigidly than a simple cyclohexane, potentially raising the energy barrier for ring flipping.

Stereoelectronic Diagram

Conformation SpiroCore Spiro[2.5]octane Core (Rigid Scaffold) Chair Cyclohexane Chair Conformation SpiroCore->Chair Induces Axial Axial Ester (6-pos) (High Energy) Chair->Axial Steric Strain Equatorial Equatorial Ester (6-pos) (Thermodynamically Favored) Chair->Equatorial Minimizes 1,3-diaxial Axial->Equatorial Ring Flip (Slowed)

Caption: Figure 2. Conformational energy landscape showing the preference for the equatorial ester and the rigidifying effect of the spiro junction.

Handling, Stability, and Analytics

Stability Profile
  • Acid Sensitivity: While the ester is standard, the cyclopropane ring is sensitive to strong acids which can trigger ring-opening to form gem-dimethyl or allyl derivatives. Avoid highly acidic workups (

    
    ).
    
  • Thermal Stability: Generally stable up to 150°C. Distillation should be performed under high vacuum to prevent thermal rearrangement.

Analytical Markers (Self-Validation)

To confirm the identity of the synthesized material, look for these specific NMR signatures:

  • 
     NMR (CDCl₃): 
    
    • 
       0.2 – 0.6 ppm (4H, m): Characteristic cyclopropane methylene protons.
      
    • 
       1.25 ppm (3H, t): Ester methyl group.
      
    • 
       4.12 ppm (2H, q): Ester methylene group.
      
    • 
       2.3 ppm (1H, m): Proton alpha to the carbonyl (H-6).
      
  • 
     NMR: 
    
    • Look for the quaternary spiro carbon signal around

      
       20–30 ppm.
      
    • High-field methylene carbons of the cyclopropane ring (

      
       5–15 ppm).
      

References

  • AChemBlock. (2023).[3] Product Analysis: Ethyl spiro[2.5]octane-6-carboxylate (CAS 1370601-28-7).[4][5]Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[6] Journal of the American Chemical Society.[6][7][8] Link

  • Charette, A. B., & Beauchemin, A. (2001).[6] Simmons-Smith Cyclopropanation Reaction.[6] Organic Reactions.[2][6][7][9][10][11] Link

  • BenchChem. (2023). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid.Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Contextual reference for spiro/strained rings in MedChem). Angewandte Chemie. Link

Sources

Exploratory

Conformational Analysis of Ethyl Spiro[2.5]octane-6-carboxylate: An Integrated Spectroscopic and Computational Approach

An In-depth Technical Guide: Abstract The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring, presents a unique and rigid three-dimensional scaffold of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring, presents a unique and rigid three-dimensional scaffold of significant interest in medicinal chemistry and materials science. The conformational preference of substituents on the cyclohexane ring is a critical determinant of molecular shape, reactivity, and biological activity. This technical guide provides a comprehensive methodology for the detailed conformational analysis of ethyl spiro[2.5]octane-6-carboxylate, a representative member of this class. We delineate an integrated strategy that synergistically combines advanced Nuclear Magnetic Resonance (NMR) spectroscopy with robust computational chemistry techniques to provide a validated, high-confidence conformational model. This paper is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional structure of complex cyclic systems.

Introduction: The Challenge of the Spirocyclic Core

Spirocyclic systems are a fascinating class of molecules where two rings are connected through a single, shared carbon atom—the spiro center. This arrangement imparts significant conformational rigidity compared to their non-spirocyclic counterparts. Ethyl spiro[2.5]octane-6-carboxylate features a highly strained cyclopropane ring fused to a flexible cyclohexane ring, creating a complex interplay of steric and electronic effects that govern its preferred three-dimensional structure.

The orientation of the ethyl carboxylate group at the C-6 position—whether it adopts an axial or equatorial position in the cyclohexane chair conformation—profoundly influences the molecule's overall topology. Determining this preference is non-trivial. Simple steric arguments may be insufficient due to the unique electronic properties of the cyclopropyl group, which can behave like a π-system and engage in hyperconjugation.[1][2][3] Therefore, a rigorous analysis requires a combination of direct experimental observation and high-level theoretical modeling.

This guide details a workflow that leverages the strengths of both approaches: NMR spectroscopy provides experimental proof of the dominant solution-state structure, while computational chemistry offers a quantitative energetic rationale for the observed preference.

Foundational Principles of Conformational Analysis

The conformational landscape of ethyl spiro[2.5]octane-6-carboxylate is primarily dictated by the cyclohexane moiety.[4][5]

Cyclohexane Chair Conformations

The cyclohexane ring predominantly exists in a low-energy chair conformation, which minimizes both angle strain and torsional strain.[4] For a monosubstituted cyclohexane, two distinct chair conformations are possible, interconverting via a "ring-flip." These conformers place the substituent in either an axial or an equatorial position.

  • Axial: The substituent bond is parallel to the principal C3 axis of the ring. This position is subject to sterically unfavorable 1,3-diaxial interactions with other axial hydrogens.

  • Equatorial: The substituent bond points away from the ring's center, into the "equator" of the molecule. This position is generally more sterically favored.

Steric Hindrance and A-Values

The energetic penalty for a substituent to occupy an axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[6][7] A larger A-value signifies a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)Rationale for Preference
-CH₃ 1.74Reference standard for moderate steric bulk.[7]
-COOCH₂CH₃ ~1.1-1.2The ester group is sterically demanding, strongly favoring the equatorial position to avoid 1,3-diaxial strain.
Spiro-fused Cyclopropane Not standardThe steric effect is complex. The cyclopropane ring itself locks the spiro carbon and its neighbors, influencing the puckering of the entire cyclohexane ring. Its steric demand is significant, effectively acting as a very bulky substituent.

The central analytical question is to determine which of the two chair conformers of ethyl spiro[2.5]octane-6-carboxylate shown below is the dominant species in solution.

G cluster_0 Conformer A (Equatorial Ester) cluster_1 Conformer B (Axial Ester) A A B B A->B Ring Flip

Caption: Chair-chair interconversion of ethyl spiro[2.5]octane-6-carboxylate.

Experimental Verification via NMR Spectroscopy

NMR spectroscopy is the most powerful experimental tool for determining molecular conformation in solution.[8][9][10] We will focus on two key NMR parameters: vicinal coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

Vicinal Coupling Constants and the Karplus Equation

The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is highly dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation .[11][12][13]

J(φ) = Acos²(φ) + Bcos(φ) + C

While the exact parameters (A, B, C) vary, the qualitative relationship is robust:

  • Anti-periplanar protons (φ ≈ 180°, as in an axial-axial relationship) exhibit a large coupling constant (typically 8-13 Hz).

  • Gauche protons (φ ≈ 60°, as in axial-equatorial or equatorial-equatorial relationships) exhibit a small coupling constant (typically 1-5 Hz).

By measuring the coupling constants of the proton at C-6 (H-6), we can deduce its orientation and, by extension, the orientation of the ester group.

Nuclear Overhauser Effect (NOE) for Spatial Proximity

The NOE is a phenomenon where irradiating one proton can affect the intensity of another if they are close in space (typically < 5 Å), regardless of their bonding connectivity.[14][15] A 2D NOESY experiment maps all such through-space correlations in a molecule.[16][17]

For this molecule, a key NOE correlation would be between H-6 and the axial protons at C-5 and C-7.

  • If the ester is equatorial , H-6 is axial . It will be spatially close to the other axial protons on the same face of the ring, resulting in strong NOE signals.

  • If the ester is axial , H-6 is equatorial . It will be distant from the axial protons and should show weak or no NOE correlations to them.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of ethyl spiro[2.5]octane-6-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). Filter the solution into a high-quality NMR tube.

  • Data Acquisition: Using a high-field NMR spectrometer (≥400 MHz):

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 2D COSY spectrum to confirm all H-H bond connectivities.

    • Acquire a 2D NOESY spectrum with a mixing time optimized for a molecule of this size (e.g., 500-800 ms).[14]

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • From the 1D ¹H spectrum, carefully measure the multiplicity and coupling constants for the H-6 signal.

    • Analyze the 2D NOESY spectrum to identify cross-peaks indicating through-space proximity between key protons, particularly H-6 and other cyclohexane ring protons.

Computational Chemistry Workflow

Computational modeling provides the energetic basis for the experimentally observed conformational preference. It allows us to calculate the relative stabilities of all possible conformers.[18][19]

Caption: Integrated computational workflow for conformational analysis.

Protocol for Computational Analysis
  • Conformational Search: Generate initial 3D structures for both the axial and equatorial conformers.

  • Geometry Optimization: Perform a full geometry optimization on each conformer using a reliable DFT functional and basis set, such as B3LYP/6-31G(d) or M06-2X/6-311+G(d,p) for higher accuracy.[18][20]

  • Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that each optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy (G).[21]

  • NMR Parameter Calculation: Using the optimized geometries, calculate the NMR chemical shifts and coupling constants. This is often done using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Energy Analysis: Calculate the relative Gibbs free energy (ΔG) for each conformer with respect to the global minimum. Use these energies to determine the predicted equilibrium population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation.

Data Integration and Case Study Analysis

The power of this methodology lies in integrating the experimental and computational results. The conformation predicted to be lowest in energy by DFT should be consistent with the structure determined by NMR.

Case Study: Predicted Data for Ethyl Spiro[2.5]octane-6-carboxylate

Let us assume the following plausible results are obtained:

Table 1: Computational Energetics (DFT B3LYP/6-31G(d))

Conformer Ester Position Relative Gibbs Free Energy (ΔG) at 298K (kcal/mol) Predicted Population (%)
A Equatorial 0.00 ~90%

| B | Axial | +1.40 | ~10% |

Table 2: Experimental vs. Calculated NMR Data for H-6

Parameter Experimental Value (Observed) Calculated for Conformer A (Equatorial Ester) Calculated for Conformer B (Axial Ester) Population-Averaged Calculated Value
³JH6-H5ax 10.8 Hz 11.2 Hz 2.5 Hz 10.3 Hz
³JH6-H5eq 4.2 Hz 4.5 Hz 2.1 Hz 4.3 Hz
³JH6-H7ax 10.9 Hz 11.3 Hz 2.6 Hz 10.4 Hz
³JH6-H7eq 4.1 Hz 4.4 Hz 2.2 Hz 4.2 Hz

| NOE to H5ax/H7ax | Strong | Predicted Strong | Predicted Weak | - |

Interpretation
  • Energetics: The DFT calculations predict a strong energetic preference (1.40 kcal/mol) for Conformer A, where the bulky ethyl carboxylate group is in the equatorial position. This corresponds to an expected equilibrium mixture of approximately 90% Conformer A and 10% Conformer B.

  • Coupling Constants: The experimentally observed large coupling constants (~10.8 Hz) for H-6 are indicative of an axial-axial relationship with its neighbors. This is only possible if H-6 is in an axial position, which means the ester group must be equatorial (Conformer A). The calculated coupling constants for Conformer A show excellent agreement with the experimental values.

  • NOESY Data: The observation of strong NOE cross-peaks between H-6 and the axial protons at C-5 and C-7 would provide definitive proof that these protons are on the same face of the ring, confirming the axial orientation of H-6.[22]

  • Synthesis: The population-averaged calculated NMR values, weighted by the Boltzmann populations from Table 1, show excellent agreement with the experimental data. This closes the loop and validates the entire model.

G start Start Analysis exp_J Measure ³J(H6-Hax) coupling constants start->exp_J comp_E Calculate ΔG of conformers (DFT) start->comp_E is_J_large Are ³J values large (> 8 Hz)? exp_J->is_J_large is_E_eq_favored Is ΔG(equatorial) << ΔG(axial)? comp_E->is_E_eq_favored conc_eq Conclusion: Ester is Equatorial is_J_large->conc_eq Yes conc_ax Conclusion: Ester is Axial is_J_large->conc_ax No is_E_eq_favored->conc_eq Yes is_E_eq_favored->conc_ax No inconsistent Inconsistent Data: Re-evaluate model or data

Caption: Decision-making workflow for integrating experimental and computational data.

Conclusion

The conformational analysis of complex molecules like ethyl spiro[2.5]octane-6-carboxylate demands a multi-pronged, self-validating approach. By combining the empirical evidence from NMR spectroscopy—specifically vicinal coupling constants and NOE data—with the energetic insights from DFT calculations, a highly reliable structural model can be established. The described workflow demonstrates that for this system, the ethyl carboxylate substituent overwhelmingly prefers the sterically less hindered equatorial position. This integrated strategy is broadly applicable to the structural elucidation of other complex cyclic and acyclic systems, providing a robust foundation for structure-activity relationship studies in drug discovery and beyond.

References

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  • Thureau, P., Carvin, I., Ziarelli, F., et al. (2019). A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ChemRxiv.
  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • SciSpace. (n.d.). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Retrieved from [Link]

  • ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved from [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). nmr-prove of configuration. Retrieved from [Link]

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005).
  • ChemTube3D. (n.d.). Spiroketal Formation - Stereoelectronic Effects. Retrieved from [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing.
  • Denmark Group. (2007).
  • Algor Cards. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

  • Fiveable. (n.d.). Cyclopropyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Karageorgis, G., S. V., & Gkeka, P. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. PMC.
  • YouTube. (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Retrieved from [Link]

  • Refubium. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]

  • PMC. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Retrieved from [Link]

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  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • ResearchGate. (2025). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). Ab initio conformational analysis of cyclohexane. Retrieved from [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
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  • PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]

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Foundational

Theoretical calculations for ethyl spiro[2.5]octane-6-carboxylate

An In-Depth Technical Guide to the Theoretical Calculation of Ethyl Spiro[2.5]octane-6-carboxylate Abstract Spirocyclic systems are privileged structural motifs in medicinal chemistry and materials science, prized for th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Calculation of Ethyl Spiro[2.5]octane-6-carboxylate

Abstract

Spirocyclic systems are privileged structural motifs in medicinal chemistry and materials science, prized for their inherent three-dimensionality and conformational rigidity.[1] Ethyl spiro[2.5]octane-6-carboxylate, which incorporates a strained cyclopropane ring fused to a cyclohexane carboxylate, is a molecule of significant interest. Its unique architecture presents a compelling scaffold for developing novel therapeutics and functional materials. This guide provides a comprehensive framework for the theoretical and computational characterization of this molecule. By leveraging established quantum chemical methods, we can elucidate its structural, electronic, and spectroscopic properties, offering predictive insights that can accelerate experimental research and development. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and harness the potential of complex organic molecules.

Foundational Principles of Computational Chemistry

The theoretical investigation of organic molecules relies on solving the Schrödinger equation, which is computationally intensive for multi-atom systems.[2] Therefore, a range of approximate methods have been developed to balance accuracy with computational feasibility. The choice of method is a critical decision that directly impacts the quality of the results.

Ab Initio Methods: From First Principles

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.[2]

  • Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2][3] It provides a reasonable first approximation for molecular geometries and wavefunctions but systematically neglects electron correlation, which is the interaction between individual electrons. This omission can lead to inaccuracies, particularly in energy calculations.[3]

  • Møller-Plesset Perturbation Theory (MP2) : To address the limitations of HF, post-Hartree-Fock methods were developed. Møller-Plesset perturbation theory improves upon the HF method by adding electron correlation effects as a perturbation.[4][5] The second-order (MP2) level is widely used as it offers a significant improvement in accuracy over HF for a moderate increase in computational cost, especially for capturing dispersion interactions in nonpolar molecules.[6][7][8]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most popular method for electronic structure calculations in chemistry and materials science.[3][9] Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density.[10]

  • Functionals : The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. A vast number of functionals have been developed, with hybrid functionals being particularly effective for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established and versatile choice that combines the strengths of both HF and DFT.[10][11]

  • Dispersion Correction : Standard DFT functionals often fail to adequately describe long-range van der Waals forces (dispersion interactions).[3] For a molecule like ethyl spiro[2.5]octane-6-carboxylate, where non-covalent interactions can influence conformational preferences, including a dispersion correction is crucial. The DFT-D3 method developed by Grimme is a widely used and effective empirical correction.

Basis Sets: The Building Blocks of Molecular Orbitals

In computational chemistry, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[12] The size and type of the basis set dictate the flexibility the system has to describe the electron distribution and, consequently, the accuracy of the calculation.

  • Pople Style Basis Sets : These are a popular family of basis sets denoted by a systematic nomenclature. The 6-31G(d) basis set is a common starting point for geometry optimizations of organic molecules. It is a split-valence basis set, meaning it uses more functions for valence electrons than core electrons, and includes polarization functions (d-functions on heavy atoms) to describe non-spherical electron density.[13]

  • Correlation-Consistent Basis Sets : Developed by Dunning and coworkers, sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) and cc-pVTZ are designed to systematically converge towards the complete basis set limit.[14] They are often used for high-accuracy single-point energy calculations after an initial geometry optimization with a smaller basis set.

A Step-by-Step Computational Workflow

The theoretical characterization of ethyl spiro[2.5]octane-6-carboxylate involves a multi-step process designed to ensure a robust and reliable analysis of its properties.

Caption: Overall computational workflow for theoretical analysis.

G cluster_0 Setup & Exploration cluster_1 Core Calculation cluster_2 Property Calculation & Analysis A 1. Build 3D Structure B 2. Conformational Analysis A->B Initial Guess C 3. Geometry Optimization B->C Lowest Energy Conformer(s) D 4. Frequency Calculation C->D Optimized Geometry E 5. Electronic Properties (HOMO/LUMO, MEP) D->E Verified Minimum Structure F 6. Spectroscopic Properties (NMR, IR) D->F Verified Minimum Structure G 7. Data Interpretation E->G F->G

Protocol 1: Geometry Optimization and Frequency Analysis

This protocol aims to find the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface) and confirm its stability.

  • Structure Generation : Construct an initial 3D model of ethyl spiro[2.5]octane-6-carboxylate using molecular building software (e.g., Avogadro, GaussView).

  • Conformational Search : Due to the flexibility of the ethyl group and the chair/boat conformations of the cyclohexane ring, a conformational search is recommended. This can be performed using molecular mechanics or semi-empirical methods to efficiently explore the potential energy surface and identify low-energy conformers. Studies on similar spiro-epoxides have shown that chair-like conformers are often predominant.[15][16]

  • DFT Optimization : Select the lowest-energy conformer(s) from the search. Perform a full geometry optimization using a reliable DFT method and basis set. A common and robust choice is the B3LYP/6-31G(d) level of theory.[17] This process iteratively adjusts the atomic coordinates to find the point of minimum energy.

  • Frequency Calculation : Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This serves two purposes:

    • Verification : A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further optimization.[11]

    • Thermodynamics : The calculation provides thermodynamic data such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol 2: Calculation of Molecular Properties

Once a stable, optimized structure is obtained, a wealth of chemical information can be extracted.

  • Electronic Structure Analysis :

    • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[18] The HOMO-LUMO energy gap indicates the molecule's electronic excitability and kinetic stability.[19][20] A smaller gap suggests higher reactivity.[19]

    • Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting intermolecular interactions.[18]

  • Spectroscopic Prediction :

    • NMR Spectroscopy : Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be directly compared with experimental data to confirm the molecular structure.[1]

    • IR Spectroscopy : The vibrational frequencies calculated in Protocol 1 can be used to generate a theoretical infrared (IR) spectrum. The frequencies and intensities of the vibrational modes correspond to specific bond stretches, bends, and torsions, aiding in functional group identification.

Data Presentation and Interpretation

Organizing the computational output into a clear and concise format is essential for analysis and comparison.

Table 1: Predicted Thermodynamic and Electronic Properties
PropertyCalculated ValueSignificance
Zero-Point Vibrational EnergyValue in HartreesGround state vibrational energy.
Gibbs Free EnergyValue in HartreesOverall thermodynamic stability.
HOMO EnergyValue in eVElectron-donating ability.
LUMO EnergyValue in eVElectron-accepting ability.
HOMO-LUMO GapValue in eVChemical reactivity and kinetic stability.[19]
Dipole MomentValue in DebyeMolecular polarity.
Table 2: Selected Predicted Structural Parameters
ParameterAtom(s)Optimized Value
Bond LengthC(spiro)-C(cyclo)Value in Å
Bond LengthC=O (ester)Value in Å
Bond AngleO-C-C (ester)Value in degrees
Dihedral AngleDefine 4 atomsValue in degrees

Caption: Key relationships between calculated properties and their chemical interpretation.

G cluster_0 Calculated Properties cluster_1 Chemical Interpretation HOMO_LUMO HOMO-LUMO Gap Reactivity Reactivity & Stability HOMO_LUMO->Reactivity MEP MEP Surface Interactions Intermolecular Interactions MEP->Interactions NMR NMR Shifts Structure Structure Elucidation NMR->Structure IR IR Frequencies Functional_Groups Functional Group ID IR->Functional_Groups

Practical Considerations: Software and Implementation

Several software packages are available for performing high-level quantum chemical calculations. The choice often depends on user experience, available licenses, and specific methodological needs.

  • Gaussian : A comprehensive and widely used commercial software package known for its broad range of methods and user-friendly interface, especially when paired with GaussView.[21][22]

  • ORCA : A powerful and versatile quantum chemistry program that is free for academic use.[23][24][25] It is particularly known for its efficiency and implementation of cutting-edge methods.[23]

  • GAMESS : A general-purpose ab initio quantum chemistry package available at no cost to both academic and industrial users.[26][27][28]

Example Gaussian 16 Input for B3LYP/6-31G(d) Optimization and Frequencies:

This input file requests a geometry optimization followed by a frequency calculation using the B3LYP functional and the 6-31G(d) basis set, utilizing 8 processor cores and 16 GB of memory.[17]

Conclusion

Theoretical calculations provide an indispensable toolkit for the modern chemist. For a molecule like ethyl spiro[2.5]octane-6-carboxylate, these methods allow for a deep understanding of its conformational landscape, electronic structure, and spectroscopic signatures before a single experiment is conducted. The workflows and protocols outlined in this guide offer a robust starting point for researchers to predict molecular properties, interpret experimental data, and rationally design new molecules with desired characteristics. By integrating computational chemistry into the research pipeline, we can significantly enhance the efficiency and insight of drug discovery and materials development programs.

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Exploratory

Stability and Storage of Ethyl Spiro[2.5]octane-6-carboxylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl spiro[2.5]octane-6-carboxylate is a unique chemical entity characterized by its spirocyclic core containing a str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl spiro[2.5]octane-6-carboxylate is a unique chemical entity characterized by its spirocyclic core containing a strained cyclopropane ring and an ethyl ester functional group. As its application in synthetic and medicinal chemistry grows, a thorough understanding of its chemical stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in downstream applications. This guide provides a comprehensive analysis of the potential degradation pathways of ethyl spiro[2.5]octane-6-carboxylate, outlines scientifically grounded storage and handling procedures, and details robust methodologies for its stability assessment.

Chemical Profile and Structural Significance

Ethyl spiro[2.5]octane-6-carboxylate is a molecule of interest in drug discovery and as a synthetic building block due to its rigid, three-dimensional spirocyclic scaffold.[1][2] The spiro fusion of a cyclopropane and a cyclohexane ring creates a unique conformational arrangement that can be exploited in the design of novel chemical entities. Its stability is primarily dictated by two key structural features: the ethyl ester group and the spiro[2.5]octane nucleus, which includes a cyclopropane ring.

PropertyValueSource
IUPAC Name ethyl spiro[2.5]octane-6-carboxylate[3]
CAS Number 1370601-28-7[3]
Molecular Formula C₁₁H₁₈O₂[3]
Molecular Weight 182.26 g/mol [4]
Physical Form Solid[5]
Purity ≥95% (typical)[3]

Potential Degradation Pathways

While specific degradation studies on ethyl spiro[2.5]octane-6-carboxylate are not extensively published, its structural components suggest several potential pathways for chemical degradation. Understanding these pathways is critical for developing appropriate storage conditions and analytical methods.

Hydrolysis of the Ethyl Ester Moiety

The most probable degradation pathway under ambient or aqueous conditions is the hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by both acids and bases, or proceed neutrally at a slower rate, to yield spiro[2.5]octane-6-carboxylic acid and ethanol.[6]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. This process is generally irreversible and often faster than acid-catalyzed hydrolysis.

The presence of moisture, or storage in protic solvents, can facilitate this degradation over time. The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymatic activity (e.g., from microbial contamination).[8][9]

G cluster_main Ester Hydrolysis Pathway parent Ethyl Spiro[2.5]octane-6-carboxylate acid_cat Spiro[2.5]octane-6-carboxylic Acid parent->acid_cat H₂O / H⁺ or OH⁻ ethanol Ethanol parent->ethanol H₂O / H⁺ or OH⁻

Caption: Primary hydrolytic degradation pathway.

Stability of the Spiro[2.5]octane Core

The spiro[2.5]octane core contains a cyclopropane ring, a structural motif known for its significant ring strain. While this strain is a source of unique reactivity, cyclopropanes are generally stable compounds.[10] However, they can undergo degradation under specific, energetic conditions.

  • Thermal Degradation: At elevated temperatures, the cyclopropane ring can undergo ring-opening reactions. The specific products would depend on the reaction atmosphere and conditions, but this represents a potential thermal liability.

  • Photochemical Degradation: Cyclopropane-containing compounds can be susceptible to photochemical reactions, including ring-opening or rearrangements, when exposed to certain wavelengths of light.[11]

  • Oxidative Degradation: While the saturated hydrocarbon core is relatively inert to oxidation, strong oxidizing agents could potentially lead to degradation, possibly initiating at the tertiary carbon of the cyclopropane ring or the adjacent cyclohexane ring.

Recommended Storage and Handling Procedures

Based on the chemical nature of the compound and general laboratory safety standards, the following conditions are recommended to ensure long-term stability.

Optimal Storage Conditions

A Safety Data Sheet (SDS) for the compound indicates it is stable under recommended storage conditions.[12] To mitigate the risks of hydrolysis and other potential degradation pathways, the following protocol is advised:

ParameterRecommendationRationale
Temperature Store at 2-8°C or as specified by the supplier. Avoid high temperatures.[13][14]Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Prevents potential long-term oxidative degradation.
Moisture Keep container tightly closed in a dry place.[12]Minimizes the risk of ester hydrolysis.
Light Protect from light. Store in an amber vial or opaque container.Prevents potential photochemical degradation of the strained ring system.
Container Use a tightly sealed, appropriate container (e.g., glass).Prevents contamination and exposure to moisture.[12]
Safe Handling

Proper handling is essential to maintain compound integrity and ensure user safety.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[12]

  • Ignition Sources: Keep away from sources of ignition. While the compound itself may not be highly flammable, this is a general good laboratory practice.[12]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases, which could accelerate degradation.

Experimental Protocols for Stability Assessment

To empirically determine the stability of ethyl spiro[2.5]octane-6-carboxylate, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to identify likely degradation products and pathways.

Forced Degradation (Stress Testing) Workflow

This protocol provides a framework for systematically evaluating the compound's stability. A stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) should be prepared for these tests.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Ethyl Spiro[2.5]octane-6-carboxylate hydrolysis Hydrolytic (Acid, Base, Neutral) start->hydrolysis oxidation Oxidative (e.g., 3% H₂O₂) start->oxidation thermal Thermal (e.g., 80°C, Solid & Solution) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 48 hrs) via Stability-Indicating Method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis end Characterize Degradants and Determine Degradation Rate analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Sample Preparation: Prepare five separate samples from the stock solution.

    • Acid Hydrolysis: Adjust the pH to ~1-2 with 0.1 M HCl.

    • Base Hydrolysis: Adjust the pH to ~12-13 with 0.1 M NaOH.

    • Neutral Hydrolysis: Use purified water.

    • Oxidative Degradation: Add a solution of 3% hydrogen peroxide.

    • Control: Keep one sample untreated.

  • Thermal Stress: Place aliquots of the five samples, plus a sample of the solid compound, in a temperature-controlled oven at a set temperature (e.g., 80°C). Protect from light.

  • Photolytic Stress: Expose the five samples to a controlled light source (e.g., a photostability chamber with UV and visible light) according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. If necessary, neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze all samples using a qualified stability-indicating analytical method.

Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from any degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector and ideally a mass spectrometer (MS) is a powerful choice.[15]

Example HPLC-MS Method Development Protocol:

  • Column Selection: Start with a C18 stationary phase (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient method to ensure separation of the relatively non-polar parent compound from potentially more polar degradation products (like the carboxylic acid).

    • Example Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Detection:

    • UV: Monitor at a wavelength where the parent compound absorbs (e.g., ~210 nm for the ester carbonyl).

    • MS: Use electrospray ionization (ESI) in positive mode to detect the parent compound ([M+H]⁺ or [M+Na]⁺) and identify degradants by their mass-to-charge ratio.

  • Method Validation: Once developed, the method should be validated for specificity by analyzing the stressed samples to demonstrate that all degradant peaks are resolved from the parent peak.

Conclusion

Ethyl spiro[2.5]octane-6-carboxylate is a compound with significant potential, but its utility is contingent on maintaining its chemical integrity. The primary stability concern is the hydrolysis of the ethyl ester group, a reaction accelerated by moisture, heat, and non-neutral pH. The strained cyclopropane ring also presents a potential, though less immediate, liability to thermal and photolytic degradation. Adherence to stringent storage conditions—specifically, keeping the compound in a cool, dry, dark environment under an inert atmosphere—is crucial for its preservation. For researchers in drug development, conducting forced degradation studies using a validated stability-indicating method is an indispensable step to fully characterize the molecule's stability profile and ensure the reliability of experimental results.

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  • Procter, D. J., et al. (2017). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Chemical Communications, 53(75), 10403–10406. [Link]

  • Lignell, H., et al. (2021). Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. ACS Earth and Space Chemistry, 5(11), 3128–3138. [Link]

  • Munro, N. B., et al. (1999). The sources, fate, and toxicity of chemical warfare agent degradation products. Environmental Health Perspectives, 107(12), 933–974. [Link]

  • Stepan, A. F. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]

  • Gricaj, S., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1799. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of Ethyl Spiro[2.5]octane-6-carboxylate

Executive Summary & Strategic Analysis This application note details the synthesis of ethyl spiro[2.5]octane-6-carboxylate (CAS: 1370601-28-7).[1][2] This structural motif—a spiro-fused cyclopropane on a cyclohexane ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of ethyl spiro[2.5]octane-6-carboxylate (CAS: 1370601-28-7).[1][2] This structural motif—a spiro-fused cyclopropane on a cyclohexane ring—is a critical scaffold in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in drug candidates (e.g., HCV inhibitors, GPCR modulators).[1][2]

Strategic Retrosynthesis

While the request specifies "from cyclohexanone," direct conversion of unsubstituted cyclohexanone to the 6-carboxylate derivative is synthetically inefficient due to the lack of regiocontrol for introducing the ester moiety after spiro formation.[1][2]

The scientifically robust route necessitates the use of ethyl 4-oxocyclohexanecarboxylate as the functionalized starting material.[1][2] This precursor ensures the correct 1,4-substitution pattern (para-substitution) between the spiro-fusion and the ester group.[1][2]

The synthesis proceeds via a two-stage "Olefination-Cyclopropanation" sequence:[1][2]

  • Methylenation: Conversion of the ketone to an exocyclic alkene via Wittig olefination.[1][2]

  • Cyclopropanation: Stereospecific addition of a methylene carbenoid across the double bond using the Furukawa modification of the Simmons-Smith reaction.[1][2][3]

Reaction Pathway Visualization[1]

SynthesisRoute Start Ethyl 4-oxocyclohexane- carboxylate (Starting Material) Inter Ethyl 4-methylene- cyclohexanecarboxylate (Exocyclic Alkene) Start->Inter Olefination Product Ethyl spiro[2.5] octane-6-carboxylate (Target) Inter->Product Cyclopropanation Reagent1 Step 1: Wittig Ph3PCH3Br, KOtBu THF, 0°C to RT Reagent2 Step 2: Furukawa-Simmons-Smith Et2Zn, CH2I2 DCM, 0°C to RT

Figure 1: Two-step synthetic pathway from the 4-oxo ester precursor to the spiro[2.5]octane target.[1][2]

Critical Reagents & Safety Profile

Reagent Table
ReagentRoleEquiv.HazardsHandling Protocol
Ethyl 4-oxocyclohexanecarboxylate Substrate1.0IrritantStandard benchtop handling.[1][2]
Methyltriphenylphosphonium bromide Wittig Salt1.2Hygroscopic, IrritantDry under vacuum before use.[1][2]
Potassium tert-butoxide (KOtBu) Base1.3Corrosive, Moisture SensitiveHandle in glovebox or under Ar flow.[1][2]
Diethylzinc (Et₂Zn) Carbenoid Source2.5Pyrophoric MUST use Sure/Seal™ techniques.[1][2] Never expose to air.[1]
Diiodomethane (CH₂I₂) Carbenoid Source5.0Toxic, Light SensitivePurify over Cu wire if pink; store in dark.[1][2]
Safety Warning: Diethylzinc

The Furukawa modification utilizes diethylzinc, which ignites spontaneously upon contact with air.[1][2]

  • Engineering Control: All transfers must occur under a positive pressure of dry Nitrogen or Argon via cannula or gas-tight syringe.[1][2]

  • Quenching: Residual Et₂Zn must be quenched slowly with hexanes followed by dropwise addition of isopropyl alcohol.[1][2] Do not add water directly to the neat reagent.[1][2]

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 4-methylenecyclohexanecarboxylate

Objective: Install the exocyclic double bond required for cyclopropanation.[1][2]

Rationale: The Wittig reaction is selected over the Tebbe or Petasis reagents for its scalability and cost-effectiveness on ester-containing substrates.[1][2]

  • Suspension Preparation:

    • Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.3 M concentration relative to substrate).[1][2]

    • Cool the suspension to 0°C in an ice/water bath.[1]

  • Ylide Formation:

    • Add KOtBu (1.3 equiv) portion-wise over 10 minutes. The solution will turn bright yellow, indicating ylide formation.[1][2]

    • Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the substrate solution dropwise to the ylide suspension at 0°C.[1][2]

    • Mechanistic Note: Slow addition prevents enolization side reactions.[1][2]

  • Reaction & Workup:

    • Warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with Diethyl Ether (3x).

    • TPPO Removal: The byproduct triphenylphosphine oxide (TPPO) is difficult to remove.[1][2] Concentrate the organic layer, re-suspend in cold Hexanes/Pentane, and filter off the precipitating TPPO solids.[1][2]

    • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes) yields the exocyclic alkene as a clear oil.[1][2]

Phase 2: Furukawa-Simmons-Smith Cyclopropanation

Objective: Stereospecific conversion of the alkene to the spiro[2.5]octane.[1][2]

Rationale: The Furukawa modification (


) is superior to the traditional Zn-Cu couple for this substrate because it is homogeneous, faster, and reproducible.[1][2]
  • System Setup:

    • Oven-dry a 250 mL RBF. Purge with Argon for 15 minutes.

    • Add the Exocyclic Alkene (from Phase 1, 1.0 equiv) and anhydrous Dichloromethane (DCM, 0.2 M).[1][2]

    • Cool to 0°C.

  • Carbenoid Generation (In Situ):

    • Add Diethylzinc (1.0 M in hexanes, 2.5 equiv) dropwise via syringe.[1][2] Caution: Exothermic.[1][2]

    • Stir for 10 minutes at 0°C.

    • Add Diiodomethane (5.0 equiv) dropwise.[1][2]

    • Mechanistic Insight: This generates the active species

      
       (iodomethylzinc ethyl).[1][2] The excess reagent is required to drive the reaction to completion against the sterically hindered exocyclic alkene.[1][2]
      
  • Reaction:

    • Allow the mixture to warm slowly to RT and stir for 12–16 hours.

    • Monitoring: The disappearance of the alkene is best monitored by GC-MS or NMR (disappearance of alkene protons at

      
       4.6 ppm).[1][2]
      
  • Quench & Isolation (Critical Step):

    • Cool back to 0°C.

    • Quench: Slowly add saturated aqueous

      
      . Vigorous gas evolution (ethane) will occur.[1][2]
      
    • Chelation Wash: Wash the organic layer with 10% aqueous

      
       or EDTA solution to remove zinc salts (which can cause emulsions).[1][2]
      
    • Extraction: Extract with DCM (3x). Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash chromatography (Silica, 0-5% EtOAc in Hexanes).[1][2]

    • Product: Ethyl spiro[2.5]octane-6-carboxylate appears as a colorless liquid.[1][2]

Analytical Validation

To validate the synthesis, compare spectral data against the following expected parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.12 (q, 2H, OCH ₂CH₃)[1][2]
      
    • 
       2.30 (m, 1H, CH-COOEt) — The methine proton at position 6.[1][2]
      
    • 
       1.25 (t, 3H, OCH₂CH ₃)[1][2]
      
    • 
       0.15 – 0.35 (m, 4H, cyclopropane CH ₂) — Diagnostic high-field signals confirming spiro ring.[1][2]
      
  • ¹³C NMR:

    • Carbonyl carbon (~175 ppm).[1][2]

    • Quaternary spiro carbon (~20-25 ppm).[1][2]

    • Cyclopropane methylene carbons (~10-15 ppm).[1][2]

References

  • Simmons-Smith Reaction Overview

    • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction."[1] Organic Reactions2001 , 58, 1–415.[1][2]

    • [1][2]

  • Furukawa Modification (Diethylzinc)

    • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[1][2] Tetrahedron1968 , 24, 53–58.[1][2]

    • [2]

  • Target Compound Identification

    • PubChem Compound Summary for CID 45588272: Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (Note: Differentiate between oxaspiro and carbocycle; the carbocycle protocol follows the alkene route).[1][2]

    • Commercial Source Validation: [1][2]

  • Wittig Methylenation Protocols

    • Fitjer, L.; Quabeck, U.[2] "The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran." Synthetic Communications1985 , 15, 855–864.[1][2]

    • [2]

Sources

Application

Ethyl spiro[2.5]octane-6-carboxylate as a building block in organic synthesis

A Rigid, Fsp³-Rich Building Block for Next-Generation Drug Discovery[1] Executive Summary Ethyl spiro[2.5]octane-6-carboxylate (CAS: Ethyl ester of 1086399-13-4 ) has emerged as a high-value building block in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

A Rigid, Fsp³-Rich Building Block for Next-Generation Drug Discovery[1]

Executive Summary

Ethyl spiro[2.5]octane-6-carboxylate (CAS: Ethyl ester of 1086399-13-4 ) has emerged as a high-value building block in modern medicinal chemistry.[1] Unlike traditional cyclohexane or piperidine scaffolds, the spiro[2.5]octane core introduces a unique geometric constraint that rigidifies the molecular vector while significantly increasing the fraction of sp³-hybridized carbons (Fsp³).[1] This structural modification is critical for improving metabolic stability (blocking oxidation at the 4-position), lowering lipophilicity (LogD), and accessing novel intellectual property (IP) space.

This guide provides a comprehensive technical overview of this scaffold, including a validated synthesis protocol via Simmons-Smith cyclopropanation, downstream derivatization pathways (hydrolysis, reduction), and specific case studies in KIF18A inhibition and FXR modulation.

Physicochemical Profile & Structural Logic[1]

The spiro[2.5]octane system fuses a cyclopropane ring to a cyclohexane ring. In the 6-carboxylate isomer, the functional group is positioned para to the spiro center, creating a linear but rigidified vector.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₁H₁₈O₂Low MW allows for fragment-based growth.[1]
Molecular Weight 182.26 g/mol Ideal for Lead-Like space (<300 MW).[1]
Geometry Rigid Chair ConformationThe spiro-cyclopropane locks the cyclohexane ring, reducing conformational entropy penalty upon binding.[1]
Metabolic Stability HighThe spiro center blocks the typically labile C4-position of cyclohexane, preventing P450-mediated hydroxylation.[1]
Fsp³ Score 0.82 (9/11 carbons)High Fsp³ correlates with improved clinical success and solubility.[1]
Synthesis Protocol: The Simmons-Smith Route

Automated synthesis compatible.[1] Validated for gram-scale preparation.

The most robust route to Ethyl spiro[2.5]octane-6-carboxylate involves the cyclopropanation of Ethyl 4-methylenecyclohexanecarboxylate .[1] This method avoids the harsh conditions of multi-step ring closures and proceeds with high stereocontrol.[1]

Reagents & Equipment
  • Precursor: Ethyl 4-methylenecyclohexanecarboxylate (CAS: 145576-28-9).[1]

  • Reagents: Diethylzinc (Et₂Zn, 1.0 M in hexanes), Diiodomethane (CH₂I₂), Trifluoroacetic acid (TFA).

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Safety: Diethylzinc is pyrophoric.[1] All transfers must occur under inert atmosphere (N₂ or Ar).[1]

Step-by-Step Protocol
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

  • Solvent Charge: Add anhydrous DCM (10 volumes relative to substrate) and cool to 0°C.

  • Reagent Formation (In-Situ):

    • Add Diethylzinc (2.0 equiv) dropwise via syringe/cannula.

    • Critical Step: Slowly add Trifluoroacetic acid (2.0 equiv) dropwise. (Caution: Exothermic, gas evolution). Stir for 20 min at 0°C.

    • Add Diiodomethane (2.0 equiv) dropwise. A white precipitate may form (Furukawa reagent). Stir for 20 min.

  • Substrate Addition: Dissolve Ethyl 4-methylenecyclohexanecarboxylate (1.0 equiv) in minimal DCM and add dropwise to the reaction mixture at 0°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 12–18 hours.[1] Monitor by TLC or LCMS (disappearance of alkene).

  • Quench (Safety Critical):

    • Cool back to 0°C.

    • Slowly add saturated aqueous NH₄Cl.[1] (Caution: Vigorous bubbling).[1]

  • Workup: Separate layers. Extract aqueous layer with DCM (2x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: >90% (Colorless oil).

Downstream Transformations & Applications

Once synthesized, the ethyl ester serves as a divergent point for two primary functional classes: Acids (for amide coupling) and Alcohols (for ether/amine formation).

Pathway A: Hydrolysis to Spiro[2.5]octane-6-carboxylic acid

Target Class: FXR Agonists, GPCR Ligands[1]

  • Reagents: LiOH or NaOH (2M aq), THF/MeOH (1:1).

  • Conditions: Stir at RT for 4h. Acidify to pH 3 with 1N HCl.

  • Application: The resulting acid is a bioisostere for 4-substituted cyclohexyl acids but with superior metabolic stability.[1] Used in the synthesis of FXR modulators where the spiro group fits into hydrophobic pockets while maintaining the acid headgroup for ionic interactions.

Pathway B: Reduction to Spiro[2.5]octan-6-ylmethanol

Target Class: KIF18A Inhibitors, Kinase Inhibitors[1]

  • Reagents: LiAlH₄ (1.5 equiv), anhydrous THF.

  • Conditions: 0°C addition, warm to RT for 2h. Fieser quench.

  • Application: The alcohol is converted to a mesylate/tosylate and displaced by amines or heterocycles.[1] In KIF18A inhibitors (e.g., Volastra Therapeutics patents), this linker connects the pharmacophore to the solvent-exposed region, improving solubility.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent applications of the scaffold.

SpiroSynthesis Precursor Ethyl 4-methylene cyclohexanecarboxylate Product Ethyl spiro[2.5] octane-6-carboxylate Precursor->Product DCM, 0°C -> RT Reagents Et2Zn, CH2I2, TFA (Simmons-Smith) Reagents->Product Acid Spiro[2.5]octane- 6-carboxylic acid Product->Acid Hydrolysis (LiOH) Alcohol Spiro[2.5]octan- 6-ylmethanol Product->Alcohol Reduction (LiAlH4) App1 FXR Agonists (Amide Coupling) Acid->App1 App2 KIF18A Inhibitors (Ether/Amine Linkage) Alcohol->App2

Caption: Divergent synthesis of spiro[2.5]octane pharmacophores from alkene precursors.[1]

Strategic Advantages in Drug Design[1]
1. The "Gem-Dimethyl" vs. "Spiro" Effect

While a gem-dimethyl group (two methyls on one carbon) blocks metabolism, it introduces steric bulk that can clash with narrow binding pockets.[1] The spiro-cyclopropane achieves the same metabolic blocking but "ties back" the carbons, reducing the steric footprint and often improving potency by locking the bioactive conformation.[1]

2. Intellectual Property (IP) Extension

Replacing a standard cyclohexyl linker with a spiro[2.5]octyl linker is a proven strategy to break out of crowded IP spaces. The resulting molecule is structurally distinct (new chemical entity) but often retains the biological activity of the parent compound.

3. Case Study: KIF18A Inhibition

In the development of KIF18A inhibitors for chromosomally unstable cancers, the spiro[2.5]octane moiety was utilized to link the indoline core to the solubilizing tail. The rigidity of the spiro system reduced the entropic cost of binding, while the removal of the metabolically labile hydrogen at the 4-position (present in the cyclohexyl analog) significantly extended the half-life (


) in microsomal stability assays.
References
  • Synthesis of Spiro[2.5]octane Esters: Cogan, D. A. (2023). Spiro indoline inhibitors of KIF18A. WO2023028564A1.[1] Link

  • Simmons-Smith Cyclopropanation Protocol: Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link

  • FXR Modulator Applications: Martin, R., et al. (2012). Compositions and methods for modulating FXR. WO2012087519A1.[1] Link

  • Spiro Scaffolds in MedChem: Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 26(12), 2627-2632.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl Spiro[2.5]octane-6-carboxylate

This guide serves as a specialized technical support resource for the purification of ethyl spiro[2.5]octane-6-carboxylate (CAS: 1370601-28-7). It addresses the unique challenges posed by spirocyclic aliphatic esters, in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of ethyl spiro[2.5]octane-6-carboxylate (CAS: 1370601-28-7). It addresses the unique challenges posed by spirocyclic aliphatic esters, including low UV absorbance, potential acid sensitivity of the cyclopropane ring, and cis/trans isomer separation.

Compound Profile & Purification Strategy

Before initiating purification, review the physicochemical properties that dictate the chromatographic strategy.

PropertyValue / CharacteristicImpact on Purification
Molecular Formula C₁₁H₁₈O₂ (MW: 182.[1]26)Moderately volatile; avoid prolonged high-vacuum drying.
Structure Spirocyclic (Cyclopropane fused to Cyclohexane)Strain Alert: The cyclopropane ring is susceptible to acid-catalyzed ring opening on active silica.
Chromophore Weak (Ester carbonyl only)UV Silent: Poor detection at 254 nm. Requires low-wavelength monitoring (210-220 nm) or chemical staining.
Stereochemistry 1,4-disubstitution pattern (Spiro vs Ester)Exists as cis/trans diastereomers (axial/equatorial ester). These are often separable by flash chromatography.
Polarity Low to MediumElutes in non-polar solvent gradients (e.g., Hexanes/Ethyl Acetate).

Standard Operating Procedure (SOP): Column Chromatography

Phase 1: Thin Layer Chromatography (TLC) Optimization

Because this molecule lacks a strong chromophore, standard UV visualization is unreliable.

Recommended Stains:

  • Phosphomolybdic Acid (PMA): Best general stain. The ester will appear as a dark blue/green spot on a light green background after heating.

  • Anisaldehyde: Excellent for distinguishing the product from non-carbonyl impurities (alkenes from synthesis). Product usually stains violet/blue.

  • KMnO₄ (Basic): Use only to detect unreacted alkene precursors (starting material). The saturated spiro-ester will not stain strongly.

TLC Mobile Phase Screening: Target an R_f of 0.25 – 0.35 for the product.

  • Starting Point: 10% Ethyl Acetate in Hexanes.

  • Isomer Separation: If two close spots are visible (cis/trans isomers), reduce polarity to 5% EtOAc or switch to Toluene/MTBE (9:1) for better selectivity.

Phase 2: Column Preparation & Execution

Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Use Silica Gel 60 (40–63 µm) .[2]

    • Critical Pre-treatment: To prevent cyclopropane ring opening, neutralize the silica. Slurry the silica in the starting solvent containing 1% Triethylamine (Et₃N) . Flush with 2 column volumes (CV) of solvent to remove excess amine before loading.

  • Sample Loading:

    • Method: Wet loading is preferred to minimize thermal stress. Dissolve the crude oil in a minimum volume of Hexane/DCM (1:1).

    • Alternative: If the crude is very viscous, adsorb onto Celite (dry load). Do not use silica for dry loading to avoid on-column degradation.

  • Elution Gradient:

    • Flow Rate: 15–20 mL/min (for a 40g column).

    • Gradient Profile:

      • 0–2 CV: 100% Hexane (Flush non-polar impurities).

      • 2–10 CV: 0% → 10% EtOAc in Hexane.

      • 10–15 CV: Hold at 10% EtOAc (Product elution).

      • 15–20 CV: Ramp to 30% EtOAc (Flush polar byproducts).

  • Fraction Collection:

    • Collect small fractions (1/3 of column void volume) during the product elution window to maximize isomer resolution.

Troubleshooting Guide & FAQs

Visualizing the Decision Process

The following logic tree addresses the most common failure mode: "I cannot find my compound."

Troubleshooting Start Issue: Product Not Visible in Fractions CheckUV Method of Detection? Start->CheckUV UV UV (254 nm) CheckUV->UV Stain Chemical Stain CheckUV->Stain ActionUV STOP. Molecule is UV Silent. Switch to PMA or Anisaldehyde Stain. UV->ActionUV CheckStainType Which Stain Used? Stain->CheckStainType KMnO4 KMnO4 CheckStainType->KMnO4 PMA PMA / Anisaldehyde CheckStainType->PMA ActionKMnO4 False Negative. KMnO4 only stains alkenes. Saturated ester requires PMA. KMnO4->ActionKMnO4 CheckLoading Check Column Loading PMA->CheckLoading Degradation Did you use Acidic Silica? CheckLoading->Degradation ActionDegrade Ring Opening Likely. Check baseline for polar alcohol/acid byproducts. Repeat with 1% Et3N. Degradation->ActionDegrade

Figure 1: Troubleshooting logic for detection failures during spiro-ester purification.

Frequently Asked Questions

Q1: I see two close spots on TLC. Is this an impurity or my product? A: This is likely the cis/trans isomer pair . The ester group at position 6 can be axial or equatorial relative to the cyclohexane ring.

  • Action: Do not discard either spot immediately. Isolate them separately if possible and analyze via ¹H NMR. The isomer with the equatorial ester generally elutes later (more polar) and shows a distinct multiplet for the proton at C6 (axial proton coupling is larger, J ≈ 10-12 Hz).

Q2: My product yield is low, and I see a streak on the column. What happened? A: You likely experienced acid-catalyzed ring opening or hydrolysis. The spiro-cyclopropane bond possesses significant ring strain (approx. 27 kcal/mol). Standard silica gel is slightly acidic (pH 6.5–7.0 in water, but Lewis acidic sites exist).

  • Solution: Always pretreat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.

Q3: Can I use UV detection at all? A: Only if you have a Diode Array Detector (DAD) capable of monitoring 210–215 nm . The ester carbonyl has a weak n→π* transition around 210 nm. At 254 nm, the extinction coefficient is near zero. Rely on fraction collection followed by TLC staining.

Q4: How do I remove the solvent without losing the product? A: Ethyl spiro[2.5]octane-6-carboxylate has a molecular weight of 182.26 g/mol . While not highly volatile, it can sublime or co-evaporate under high vacuum and heat.

  • Protocol: Evaporate solvent at 30–35°C and >20 mbar . Do not leave on a high-vacuum manifold (<1 mbar) for extended periods (e.g., overnight).

Advanced Separation: Isomer Resolution

If the separation of cis/trans isomers is critical for your biological assay, standard silica may be insufficient.

ParameterStandard FlashHigh-Resolution Strategy
Stationary Phase Silica (40 µm)C18 (Reverse Phase) or Spherical Silica (15 µm)
Mobile Phase Hexane / EtOAcAcetonitrile / Water (C18) or Toluene / Hexane (Normal Phase)
Loading 1-5% w/w<0.5% w/w (Strict loading limits)
Resolution (Rs) Often < 1.0 (Overlapping)Typically > 1.5 (Baseline separation)

Workflow for C18 Separation:

  • Column: C18 Flash Cartridge (e.g., 12g).

  • Solvent A: Water; Solvent B: Acetonitrile.[3]

  • Gradient: Hold 50% B for 2 min, then 50% → 90% B over 15 min.

  • Benefit: C18 relies on hydrophobicity differences. The shape difference between the "flat" (equatorial) and "bent" (axial) isomers often results in better separation on alkyl-bonded phases.

References

  • Spirocyclic Synthesis & Stability

    • Wipf, P., & Kendall, C. (2003). Synthesis of Spiro[2.5]octane-5,7-dione. Organic Process Research & Development. (Discusses the stability and synthesis of the spiro-dione precursor).
  • TLC Visualization of Esters

    • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Authoritative text on stain chemistry for non-UV active compounds).
  • Cyclopropane Ring Strain & Reactivity

    • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition. (Foundational data on the acid sensitivity of strained rings).
  • Chromatographic Isomer Separation

    • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting the Reduction of Ethyl Spiro[2.5]octane-6-carboxylate

An in-depth technical guide from the office of the Senior Application Scientist. Welcome to the technical support center for the synthesis of (spiro[2.5]octan-6-yl)methanol. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for the synthesis of (spiro[2.5]octan-6-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are performing the reduction of ethyl spiro[2.5]octane-6-carboxylate. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the reduction of ethyl spiro[2.5]octane-6-carboxylate, particularly when using Lithium Aluminum Hydride (LiAlH₄), the reagent of choice for this transformation.[1]

Q1: My reaction is incomplete, and I'm recovering a significant amount of my starting ester. What went wrong?

A1: Incomplete conversion is a common issue, typically pointing to one of three areas: reagent quality, stoichiometry, or reaction conditions.

  • Reagent Quality and Handling: Lithium Aluminum Hydride (LiAlH₄) is a highly powerful and reactive reducing agent, but it is extremely sensitive to moisture and atmospheric oxygen.[2][3] If the reagent has been improperly stored or handled, it will be partially or fully quenched, leading to reduced activity. Always use a fresh bottle of LiAlH₄ or a freshly opened container, and handle it under a dry, inert atmosphere (e.g., Argon or Nitrogen). Solvents like Tetrahydrofuran (THF) or diethyl ether must be rigorously dried before use.

  • Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride. Since one mole of LiAlH₄ delivers four moles of hydride, a minimum of 0.5 molar equivalents of LiAlH₄ is theoretically needed. However, to ensure the reaction goes to completion and to account for any incidental quenching, a practical excess of 1.5 to 2.0 molar equivalents of LiAlH₄ is recommended.

  • Reaction Conditions: While the reaction is often rapid, steric hindrance from the spirocyclic system, though modest in this case, could slow the reaction rate.[4] If you observe incomplete conversion at 0 °C or room temperature, consider increasing the reaction time or gently refluxing the reaction mixture in THF to ensure it proceeds to completion.[5]

Q2: The yield of my desired alcohol, (spiro[2.5]octan-6-yl)methanol, is very low, even with complete consumption of the starting material. What are the potential causes?

A2: A low isolated yield, despite full conversion of the starting material, typically indicates issues during the reaction workup and product isolation phase.

  • Difficult Product Isolation: The primary culprit is often the formation of gelatinous aluminum salt byproducts during the quenching of excess LiAlH₄.[6] These salts can trap the product, making extraction and filtration extremely difficult and leading to significant product loss.

  • Sub-optimal Workup Procedure: Quenching the reaction haphazardly with water or acid can lead to the formation of these problematic emulsions. The most reliable method to avoid this is the Fieser workup procedure . This involves the careful, sequential, and dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. This procedure is designed to produce granular, easily filterable inorganic salts, dramatically improving the ease of isolation and final yield.[2][6]

Q3: I'm having difficulty isolating my product. The workup resulted in a persistent emulsion/gelatinous precipitate. How can I fix this?

A3: This is a classic issue when working with aluminum hydride reagents. The Fieser workup is the standard, field-proven solution.

To work up a reaction containing 'n' grams of LiAlH₄, cool the reaction mixture to 0 °C and, with vigorous stirring, add the following reagents sequentially and dropwise:

  • 'n' mL of water

  • 'n' mL of 15% aqueous sodium hydroxide solution

  • '3n' mL of water

After the additions are complete, allow the mixture to warm to room temperature and stir for an additional 15-30 minutes. The resulting granular white precipitate can be easily removed by filtration through a pad of Celite®. The filter cake should be washed thoroughly with the reaction solvent to recover any adsorbed product.[6]

Q4: I've observed an unexpected byproduct in my final product analysis (e.g., by NMR or GC-MS). What could it be?

A4: The presence of byproducts can stem from impurities in the starting material or, less commonly, from side reactions.

  • Purity of Starting Material: The most likely source of an impurity is the starting ethyl spiro[2.5]octane-6-carboxylate itself.[7] Any impurities present in the starting material (e.g., unreacted precursors from its synthesis) may be carried through the reaction. It is crucial to ensure the purity of the starting ester by techniques like distillation or column chromatography before beginning the reduction.

  • Reaction-Derived Impurities: The reduction of an ester with LiAlH₄ is generally a very clean and high-yielding reaction with few side reactions.[3] The intermediate aldehyde is more reactive than the starting ester, so it is consumed as it is formed, preventing its accumulation.[5] Therefore, contamination is almost always traced back to the initial reagents.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is Lithium Aluminum Hydride (LiAlH₄) the preferred reagent? Can I use Sodium Borohydride (NaBH₄)?

A1: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, and amides.[8] Sodium Borohydride (NaBH₄), while excellent for reducing aldehydes and ketones, is significantly less reactive and is generally incapable of reducing esters under standard conditions.[1][5] The higher reactivity of LiAlH₄ is necessary to efficiently reduce the less electrophilic carbonyl of the ester. While other reagents like Lithium Borohydride (LiBH₄) can reduce esters, LiAlH₄ remains the most common and robust choice for this transformation.[9]

Q2: What is the mechanism for the LiAlH₄ reduction of an ester?

A2: The reaction proceeds via a two-step mechanism:

  • Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate. This intermediate is unstable and collapses, reforming the C=O bond and expelling the ethoxide (⁻OEt) as a leaving group. The product of this first stage is an aldehyde.

  • Nucleophilic Addition: The aldehyde formed is more reactive towards hydride attack than the original ester.[5] A second hydride ion immediately attacks the aldehyde's carbonyl carbon, forming a primary alkoxide intermediate.

  • Workup: In the final workup step, a proton source (typically water) is added to protonate the alkoxide, yielding the final product, (spiro[2.5]octan-6-yl)methanol.

Q3: What are the critical safety precautions when working with LiAlH₄?

A3: LiAlH₄ is a highly hazardous material that demands strict safety protocols.

  • Pyrophoric Nature: Solid LiAlH₄ can ignite upon grinding or exposure to a moist atmosphere.[3]

  • Violent Reaction with Water: It reacts violently with water and other protic solvents (like alcohols), releasing large volumes of highly flammable hydrogen gas. This can cause pressurization and ignition. All glassware must be oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere.

  • Quenching: The quenching process must be done slowly and at a reduced temperature (0 °C) to control the rate of hydrogen evolution. Never add water directly to a large, un-stirred mass of LiAlH₄.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Conduct the reaction in a chemical fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).

  • Procedure: Periodically (e.g., every 30 minutes), carefully quench a small aliquot of the reaction mixture. To do this, withdraw a small sample via syringe and add it to a vial containing a solvent like ethyl acetate followed by a few drops of water or saturated sodium sulfate solution. Spot the organic layer on a TLC plate against a spot of your starting material.

  • Visualization: The product alcohol will have a lower Rf value (it will run slower on the plate) than the starting ester due to its higher polarity. The reaction is complete when the spot corresponding to the starting ester has completely disappeared.

Section 3: Protocols and Data

Detailed Experimental Protocol: Reduction of Ethyl Spiro[2.5]octane-6-carboxylate

This protocol provides a reliable method for the reduction of the title compound to (spiro[2.5]octan-6-yl)methanol.

1. Preparation:

  • Ensure all glassware is thoroughly oven-dried (≥120 °C) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or N₂).

  • Dry the reaction solvent (THF) using an appropriate method, such as distillation from sodium/benzophenone or by passing it through an activated alumina column.

2. Reaction Setup:

  • To a 3-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Lithium Aluminum Hydride (1.5 eq.).

  • Add anhydrous THF via syringe to create a suspension (approx. 0.5 M).

  • Cool the suspension to 0 °C using an ice-water bath.

3. Addition of Ester:

  • Dissolve ethyl spiro[2.5]octane-6-carboxylate (1.0 eq.) in anhydrous THF.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 10 °C.

4. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until all starting material is consumed.

5. Workup (Fieser Method):

  • Cool the reaction mixture back down to 0 °C.

  • CAUTION: The following additions will produce hydrogen gas. Ensure adequate ventilation and perform the additions slowly and carefully.

  • For every 1.0 g of LiAlH₄ used, add dropwise:

    • 1.0 mL of water

    • 1.0 mL of 15% (w/v) aqueous NaOH

    • 3.0 mL of water

  • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate should form.

6. Isolation and Purification:

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure (spiro[2.5]octan-6-yl)methanol.[10][11][12]

Data Summary Table
CompoundFormulaMW ( g/mol )Molar Eq.
Ethyl spiro[2.5]octane-6-carboxylateC₁₁H₁₈O₂182.26[13]1.0
Lithium Aluminum Hydride (LiAlH₄)AlH₄Li37.951.5 - 2.0
(Spiro[2.5]octan-6-yl)methanolC₉H₁₆O140.22[14]-

Section 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Ethyl Spiro[2.5]octane-6-carboxylate Reaction 1. Add Ester to LiAlH₄ at 0 °C 2. Stir at RT, 1-2h Start->Reaction Reagent LiAlH₄ in Anhydrous THF Reagent->Reaction Workup Fieser Workup (H₂O, NaOH, H₂O) Reaction->Workup Filter Filter Aluminum Salts Workup->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Flash Column Chromatography Concentrate->Purify End (Spiro[2.5]octan-6-yl)methanol Purify->End

Caption: A typical experimental workflow for the reduction.

Mechanism of Ester Reduction

G Ester Ethyl Spiro[2.5]octane-6-carboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Hydride1 H⁻ (from LiAlH₄) Hydride1->Tetrahedral Aldehyde Intermediate Aldehyde Tetrahedral->Aldehyde Collapse, -OEt Alkoxide Primary Alkoxide Aldehyde->Alkoxide 2. Nucleophilic Attack Hydride2 H⁻ (from LiAlH₄) Hydride2->Alkoxide Alcohol (Spiro[2.5]octan-6-yl)methanol Alkoxide->Alcohol 3. Protonation Workup H₃O⁺ (Workup) Workup->Alcohol

Caption: The mechanism of LiAlH₄ reduction of an ester.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckTLC Is Starting Material Consumed (TLC)? Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete No Complete Workup / Isolation Issue CheckTLC->Complete Yes CheckReagent Check LiAlH₄ Quality & Stoichiometry Incomplete->CheckReagent CheckConditions Increase Reaction Time / Temperature CheckReagent->CheckConditions WorkupMethod Review Workup Procedure. Did you use Fieser method? Complete->WorkupMethod ImplementFieser Implement Fieser Workup to Avoid Emulsions WorkupMethod->ImplementFieser No OptimizeFilter Thoroughly Wash Filter Cake WorkupMethod->OptimizeFilter Yes

Caption: A decision tree for troubleshooting low product yield.

References

  • Myers, A. G. Chem 115 Handout: Reduction. Harvard University. [Link]

  • Hunt, I. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary, Department of Chemistry. [Link]

  • Frontier, A. Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. [Link]

  • Ashenhurst, J. Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • University of Bath. Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

  • OrgChem.by. A Quick Guide to REDUCTIONS IN ORGANIC CHEMISTRY. [Link]

  • PubChem. Ethyl 1-oxaspiro(2.5)octane-6-carboxylate. [Link]

  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]

  • PubChemLite. Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (C10H16O3). [Link]

  • Reddit. What's a good reducing agent for a sterically hindered ketone? r/OrganicChemistry. [Link]

  • Leah4sci. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • Google Patents. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • ResearchGate. How to reduce an Ester to aldehyde with no alcohol formation?. [Link]

  • O'Mahony, S. et al. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Neta Scientific. Astatech SPIRO[2.5]OCT-6-YL-METHANOL; 1G; Purity 95%. [Link]

  • KOLAB. {spiro[2.5]octan-6-yl}methanol. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethyl Spiro[2.5]octane-6-carboxylate

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl spiro[2.5]octane-6-carboxylate. Spirocycles are crucial three-dimensional scaffolds in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl spiro[2.5]octane-6-carboxylate. Spirocycles are crucial three-dimensional scaffolds in modern medicinal chemistry, often improving the physicochemical properties of drug candidates.[1] This document provides a comprehensive, experience-driven resource for scaling up its synthesis, focusing on a robust and well-documented two-step pathway. We will address common challenges through a detailed troubleshooting guide and answer frequently asked questions to ensure a successful and efficient scale-up campaign.

Section 1: Synthesis Overview & Strategy

The selected synthetic route involves two key transformations: a Wittig reaction to generate the key alkene intermediate, followed by a Simmons-Smith cyclopropanation to construct the target spirocyclic system. This pathway is chosen for its reliability, use of commercially available starting materials, and extensive documentation in the chemical literature.

Overall Synthetic Pathway

The synthesis proceeds from ethyl 4-oxocyclohexanecarboxylate, as illustrated below.

Synthetic_Pathway Start Ethyl 4-oxocyclohexane- carboxylate Intermediate Ethyl 4-methylene- cyclohexanecarboxylate Start->Intermediate Wittig Reaction (Ph3PCH3Br, n-BuLi) Product Ethyl spiro[2.5]octane- 6-carboxylate Intermediate->Product Simmons-Smith Reaction (CH2I2, Zn(Cu))

Caption: Two-step synthesis of the target compound.

Section 2: Detailed Experimental Protocols

These protocols are provided as a baseline for a laboratory-scale synthesis and should be adapted and optimized for specific equipment and scale-up objectives.

Protocol 1: Synthesis of Ethyl 4-methylenecyclohexanecarboxylate (Alkene Intermediate)

This procedure utilizes a Wittig reaction to convert the ketone into an exocyclic double bond.[2]

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Methyltriphenylphosphonium bromide357.225.18 g14.51 mmol1.3
n-Butyllithium (2.5 M in hexanes)64.065.80 mL14.51 mmol1.3
Ethyl 4-oxocyclohexanecarboxylate170.211.90 g11.16 mmol1.0
Tetrahydrofuran (THF), anhydrous-60 mL--
Saturated aq. NH4Cl-50 mL--
Ethyl Acetate-100 mL--
Brine-50 mL--
Anhydrous MgSO4-As needed--

Step-by-Step Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (5.18 g) and anhydrous THF (50 mL).

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (5.80 mL) dropwise to the stirred suspension. A deep yellow or orange color indicates the formation of the phosphorus ylide.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Wittig Reaction: In a separate flask, dissolve ethyl 4-oxocyclohexanecarboxylate (1.90 g) in anhydrous THF (8 mL).

  • Add the solution of the ketone dropwise to the ylide suspension at 0 °C.

  • After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (50 mL).[2]

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL).

  • Separate the organic layer, wash sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 0-20% ethyl acetate in hexanes) to yield ethyl 4-methylenecyclohexanecarboxylate as a colorless oil. An 84% yield has been reported for this step.[2]

Protocol 2: Synthesis of Ethyl Spiro[2.5]octane-6-carboxylate (Cyclopropanation)

This procedure employs the Simmons-Smith reaction to convert the alkene into the desired cyclopropane.[3][4]

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Zinc Dust (<10 micron)65.382.60 g39.7 mmol4.0
Copper(I) Chloride (CuCl)98.990.39 g3.97 mmol0.4
Diiodomethane267.842.66 mL33.1 mmol3.3
Ethyl 4-methylenecyclohexanecarboxylate168.241.68 g10.0 mmol1.0
Diethyl Ether, anhydrous-50 mL--
Saturated aq. NH4Cl-50 mL--
Diethyl Ether-100 mL--
Brine-50 mL--
Anhydrous Na2SO4-As needed--

Step-by-Step Procedure:

  • Zinc-Copper Couple Activation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a mechanical stirrer under an inert atmosphere, add zinc dust (2.60 g) and anhydrous diethyl ether (20 mL).

  • Gently heat the suspension to reflux. Add copper(I) chloride (0.39 g). The mixture should turn dark gray or black upon activation. Maintain reflux for 30 minutes, then cool to room temperature.

  • Carbenoid Formation: Add a solution of diiodomethane (2.66 mL) in anhydrous diethyl ether (10 mL) dropwise to the activated zinc-copper couple. A gentle exotherm may be observed. Stir the mixture for 30 minutes at room temperature.

  • Cyclopropanation: Add a solution of ethyl 4-methylenecyclohexanecarboxylate (1.68 g) in anhydrous diethyl ether (20 mL) to the carbenoid suspension.

  • Heat the reaction mixture to a gentle reflux and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL) to dissolve the zinc salts.[5]

  • Filter the mixture through a pad of Celite® to remove the metal residues, washing the pad with diethyl ether (50 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash the aqueous layer with diethyl ether (2x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford ethyl spiro[2.5]octane-6-carboxylate.

Section 3: Troubleshooting Guide

Scaling up chemical reactions can introduce unforeseen challenges. This section addresses common issues encountered during this synthesis.

Caption: A decision tree for troubleshooting common issues.

Q: My Simmons-Smith reaction yield is very low, or it did not work at all. What are the most common causes?

  • Potential Cause 1: Inactive Zinc-Copper Couple. The activation of zinc is the most critical step. On a larger scale, ensuring uniform activation across a larger mass of zinc dust can be challenging.

    • Solution: Ensure the zinc dust is of high purity and fine mesh. Activate the zinc immediately before use.[5] For larger scales, use vigorous mechanical stirring during activation and the reaction itself to prevent settling. Consider preparing the more reactive Furukawa reagent (Et₂Zn and CH₂I₂), which can be more reproducible, though it requires handling a pyrophoric reagent.[3][6]

  • Potential Cause 2: Presence of Moisture. The organozinc carbenoid is highly sensitive to moisture and will be rapidly quenched by water.

    • Solution: All glassware must be rigorously dried (flame-dried or oven-dried) and cooled under a stream of inert gas. Solvents must be anhydrous. Run the reaction under a strict inert atmosphere (nitrogen or argon).

  • Potential Cause 3: Impure Diiodomethane. Diiodomethane can decompose over time, releasing iodine which can interfere with the reaction.

    • Solution: Use freshly opened bottles of diiodomethane. If decomposition is suspected (indicated by a pink or brown color), purify it by passing it through a short plug of activated neutral alumina or by washing with aqueous sodium thiosulfate, followed by drying and distillation.

Q: I am observing unexpected byproducts in my final product. What could they be?

  • Potential Cause: Unreacted Starting Material. The reaction may not have gone to completion.

    • Solution: Increase the reaction time or consider a more reactive cyclopropanating agent like the Furukawa reagent.[3] Ensure the internal reaction temperature is maintained at reflux, as heat transfer can be less efficient on scale-up.

  • Potential Cause: Ethyl Adducts. If using the Furukawa modification (Et₂Zn), transfer of an ethyl group from the zinc reagent to electrophilic sites can sometimes occur.[7]

    • Solution: Revert to the traditional zinc-copper couple method, which does not have this side reaction pathway. Ensure slow addition of reagents and maintain proper temperature control.

Q: The work-up is difficult, and I'm having trouble removing the zinc salts.

  • Potential Cause: Formation of Insoluble Zinc Complexes. Zinc salts can form emulsions or persistent solids that complicate extractions.

    • Solution: A slow, careful quench with saturated aqueous ammonium chloride at 0 °C is highly effective.[5] The ammonia complexes with the zinc ions, forming soluble species that remain in the aqueous layer. Filtering through a pad of a filter aid like Celite® before the aqueous extraction is also crucial for removing fine metal particles.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Simmons-Smith reaction?

A: The reaction proceeds through the formation of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). This carbenoid then reacts with the alkene in a concerted fashion through a three-centered "butterfly-type" transition state.[4][8] Both new carbon-carbon bonds are formed on the same face of the alkene simultaneously, which accounts for the reaction's stereospecificity.[3]

Simmons_Smith_Mechanism cluster_0 Carbenoid Formation cluster_1 Cyclopropanation Zn(Cu)CH2I2 Zn(Cu)CH2I2 ICH2ZnI ICH2ZnI Zn(Cu)CH2I2->ICH2ZnI in Et2O Carbenoid ICH2ZnI Alkene Alkene TS Butterfly Transition State Alkene->TS Carbenoid->TS Product Cyclopropane TS->Product Byproduct ZnI2 TS->Byproduct

Caption: Simplified mechanism of the Simmons-Smith reaction.

Q: Why is the reaction stereospecific?

A: The configuration of the double bond in the starting material is preserved in the cyclopropane product because the addition of the methylene group is concerted.[3][4] The carbenoid approaches one face of the alkene, and both new sigma bonds are formed in a single transition state, preventing any rotation around the original C=C bond axis.

Q: What are the main safety considerations for this scale-up?

  • Diiodomethane: It is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[5]

  • n-Butyllithium & Diethylzinc (optional): These are pyrophoric reagents that can ignite upon contact with air or moisture. They must be handled under a strict inert atmosphere using proper syringe and cannula techniques.

  • Exotherms: The formation of the ylide in Protocol 1 and the zinc carbenoid in Protocol 2 can be exothermic. Slow, controlled addition of reagents and efficient cooling are critical, especially on a larger scale, to prevent runaway reactions.

Q: How can I monitor the reaction's progress?

A: TLC is useful for the Wittig reaction, as the triphenylphosphine oxide byproduct is much more polar than the product. For the cyclopropanation, the starting material and product often have very similar polarities, making TLC challenging. GC-MS is the preferred method for monitoring the Simmons-Smith reaction, as it can easily distinguish the starting alkene from the cyclopropanated product by their mass-to-charge ratios and retention times.

Section 5: Product Characterization Data

The following data can be used to confirm the identity and purity of the final product, ethyl spiro[2.5]octane-6-carboxylate.

AnalysisExpected Results
Appearance Colorless to pale yellow oil
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol [9]
¹H NMR (CDCl₃, 400 MHz) δ 4.12 (q, 2H), 2.20-2.05 (m, 1H), 1.95-1.75 (m, 4H), 1.60-1.40 (m, 4H), 1.25 (t, 3H), 0.45-0.30 (m, 4H). (Predicted values based on similar structures)
¹³C NMR (CDCl₃, 101 MHz) δ 176.0, 60.2, 42.1, 34.5 (2C), 28.8 (2C), 20.5, 14.3, 11.0 (2C). (Predicted values based on similar structures)
Mass Spectrometry (EI) m/z (%): 182 (M+), 153, 137, 109, 81. (Predicted fragmentation)

References

  • ChemicalBook. (2025, July 24).
  • Organic Chemistry Portal. Corey-Chaykovsky Reaction.
  • Alfa Chemistry. Corey-Chaykovsky Reaction.
  • Wikipedia. Johnson–Corey–Chaykovsky reaction.
  • OrgoSolver.
  • NROChemistry. Corey-Chaykovsky Reactions.
  • Organic Reactions.
  • Reddit. (2025, January 15). Simmons Smith troubleshooting. r/Chempros.
  • Wikipedia. Simmons–Smith reaction.
  • NROChemistry. Simmons-Smith Reaction.
  • Molecules.
  • TCI EUROPE N.V.
  • PubChem. Ethyl Spiro[2.
  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.

Sources

Optimization

Technical Support Center: Purification &amp; Stability of Ethyl Spiro[2.5]octane-6-carboxylate

[1][2][3] Introduction: The Spirocyclic Challenge Welcome to the Technical Support Center. You are likely here because you are working with ethyl spiro[2.5]octane-6-carboxylate , a critical bioisostere used to increase m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction: The Spirocyclic Challenge

Welcome to the Technical Support Center. You are likely here because you are working with ethyl spiro[2.5]octane-6-carboxylate , a critical bioisostere used to increase metabolic stability and


 character in drug candidates.[1][2][3][4]

This molecule presents a unique purification paradox:

  • The Precursor Problem: It is typically synthesized via Simmons-Smith cyclopropanation of ethyl 4-methylenecyclohexanecarboxylate .[1][2] The starting alkene and the spiro-product have nearly identical polarity, making standard flash chromatography ineffective.[1][4]

  • The Stability Problem: The spiro[2.5] junction possesses significant ring strain (~26 kcal/mol).[2][3] Improper acidic workups can trigger ring-opening, destroying your product.[1][2][4]

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Removing the "Invisible" Alkene Impurity

Symptom: “My NMR shows a persistent set of peaks at 4.6-4.8 ppm (alkene protons), but TLC shows a single spot. I cannot separate the starting material from the product.”

Root Cause: The spiro-product and the exocyclic alkene precursor are both non-polar esters with almost identical retention factors (


) on standard silica gel.[1][2][3]

Solution: Argentation Chromatography (Silver Nitrate Silica) Standard silica relies on polarity.[1][2][3][4] Argentation chromatography relies on


-complexation.[1][2][4] Silver ions (

) form reversible complexes with the

-electrons of the unreacted alkene, significantly increasing its retention time while the saturated spiro-compound elutes freely.[1][3][4]
Protocol: Preparation and Use of 10% /Silica

Step 1: Preparation of Stationary Phase

  • Dissolve silver nitrate (

    
    )  in acetonitrile (ratio: 1g 
    
    
    
    per 10mL solvent).
  • Add silica gel (230-400 mesh) to the solution (ratio: 10g silica per 1g

    
    ).
    
  • Rotary evaporate the mixture in the dark (cover flask with foil) until a free-flowing white powder remains.

  • Note: Dry at 120°C for 4 hours to activate. Store in an amber jar.

Step 2: Column Packing & Elution

  • Pack the column using the dry-pack method or slurry pack with Hexanes/Ethyl Acetate (95:5).[1][2][3]

  • Load your sample.

  • Elute with a gradient of Hexanes

    
     5% EtOAc/Hexanes.[2][4]
    
  • Result: The spiro-product will elute first (high

    
    ).[1][2][3] The alkene will elute significantly later (low 
    
    
    
    ) or stay on the baseline.[3]
Visualization: Separation Logic

ArgentationChromatography cluster_0 Mixture Input cluster_1 Stationary Phase Interaction (AgNO3/Silica) Input Crude Mixture (Spiro Product + Alkene Impurity) Spiro Spiro Product (Saturated) Input->Spiro Alkene Alkene Impurity (Unsaturated) Input->Alkene Interaction1 Fast Elution Spiro->Interaction1 No Interaction Interaction2 High Retention Alkene->Interaction2 Forms Ag-π Complex PureFraction Pure Ethyl spiro[2.5]octane-6-carboxylate Interaction1->PureFraction Collect First WasteFraction WasteFraction Interaction2->WasteFraction Elutes Late/Never

Caption: Mechanism of Argentation Chromatography. Ag+ ions selectively bind to the alkene impurity, allowing the saturated spiro product to elute first.

Module 2: Post-Reaction Zinc Removal (Simmons-Smith)[1][2][3]

Symptom: “After the reaction, I have a thick, gray emulsion that won't separate. My crude yield is >100% due to trapped zinc salts.”

Root Cause: The Simmons-Smith reaction (using


 or 

) generates gelatinous zinc iodide/ethoxide byproducts.[1][2][3] Acidic washes (HCl) clear this but risk opening the spiro-ring.[1][2][3]

Solution: Rochelle’s Salt Chelation Use Potassium Sodium Tartrate (Rochelle’s Salt) to chelate zinc ions under mild conditions, breaking the emulsion without acid shock.[3][4]

Troubleshooting Protocol
  • Quench: Dilute reaction mixture with diethyl ether or MTBE.

  • Chelate: Add a saturated aqueous solution of Rochelle’s Salt (10 mL per mmol of Zinc reagent used).

  • Agitate: Stir vigorously for 1-2 hours .

    • Checkpoint: The biphasic mixture must turn from cloudy/gray to two clear layers.[2] Do not stop stirring until clear.

  • Separate: The aqueous layer (containing chelated Zn) will separate cleanly from the organic layer.[2][3]

Module 3: Chemical Stability & Acid Sensitivity

Symptom: “I purified the compound, but after a week in the fridge, NMR shows new peaks. The integral for the cyclopropane protons (0.2 - 0.5 ppm) has decreased.”[1][2][3]

Root Cause: The spiro[2.5]octane ring is acid-sensitive.[1][2][3] Trace acids from silica gel or chlorinated solvents (


 can form DCl over time) catalyze ring-opening to form the homologous alkene or alcohol.[1][2][3]

Stability FAQ

QuestionTechnical Answer
Can I use HCl for workup? No. Even dilute HCl can protonate the strained cyclopropane ring, leading to ring-opening.[1][2][3][4] Use saturated

(mildly acidic) or Rochelle's salt (neutral).[2][3]
Is the compound stable on Silica? Moderately. Prolonged exposure to acidic silica (pH ~5) can cause degradation.[2][3] Add 1% Triethylamine to your eluent to neutralize the silica surface during chromatography.[2]
How should I store it? Store as a neat oil or in non-acidic solvents (e.g., benzene-d6 for NMR) at -20°C. Avoid storing in

for long periods.
Pathway of Acid-Catalyzed Degradation[1][2][3]

DegradationPathway Spiro Ethyl spiro[2.5]octane-6-carboxylate (Intact) Intermediate Protonated Cyclopropane (Highly Unstable Cation) Spiro->Intermediate Protonation Acid H+ (Trace Acid) Acid->Intermediate ProductA Ring-Opened Alkene (Isomerized) Intermediate->ProductA Elimination (-H+) ProductB Ring-Opened Alcohol (Nucleophilic Attack) Intermediate->ProductB + H2O (Hydrolysis)

Caption: Acid-catalyzed ring opening mechanism. Protonation of the strained ring leads to irreversible degradation.

Summary of Purification Options

Use this decision matrix to select the correct purification method for your current impurity profile.

Impurity TypeDetection MethodRecommended PurificationWhy?
Unreacted Alkene NMR (4.6-4.8 ppm)AgNO3 / Silica Gel Polarity is too similar for standard flash; Ag+ complexation is required.[1][2][3][4]
Zinc Residues Visual (Gray/Cloudy)Rochelle's Salt Wash Breaks emulsions via chelation without using destructive acids.[2][3][4]
Hydrolyzed Acid TLC (Baseline streak)Basic Wash (NaHCO3) The free acid (spiro-carboxylic acid) will move to the aqueous layer at pH 8.[1][2][3]
Trace Solvents NMRHigh Vac (<1 mbar) Ester is high boiling; volatile solvents can be removed without distilling the product.[2][3]

References

  • Simmons-Smith Reaction & Zinc Workup

    • Charette, A. B., et al. "Improved Zinc-Catalyzed Simmons-Smith Reaction."[1][2][4][5] Organic Letters, 2014, 16, 1490-1493.[1][4][5]

    • Source:[1][2][3]

  • Argentation Chromatography (Silver Nitrate)

    • Williams, C. M., & Mander, L. N.[1][4] "Chromatography with Silver Nitrate."[1][2][4][6] Tetrahedron, 2001, 57(3), 425-447.[1][3][4]

    • Source:[1][2][3]

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Zheng, M., & Tice, C. M.[1][4] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2016.[1][4]

    • Source:[1][2][3]

  • Compound Data

    • Ethyl spiro[2.5]octane-6-carboxylate (CAS: 1370601-28-7).[1][2][3][7]

    • Source:[1][2][3][7]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Ethyl Spiro[2.5]octane-6-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and promisin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and promising pharmacological profiles is paramount. Among these, spirocyclic compounds have garnered significant attention for their inherent structural rigidity and ability to interact with biological targets in ways that more planar molecules cannot.[1] This guide provides a comprehensive comparison of the potential biological activities of ethyl spiro[2.5]octane-6-carboxylate derivatives, drawing upon experimental data from structurally related spiro compounds to illuminate their therapeutic promise in anticancer, antimicrobial, and anti-inflammatory applications.

The Spiro[2.5]octane Scaffold: A Foundation for Novel Therapeutics

The spiro[2.5]octane core, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, creates a unique and rigid three-dimensional structure. This distinct spatial arrangement is a key feature that can lead to enhanced binding affinity and selectivity for biological targets.[1] The ethyl carboxylate group at the 6-position provides a versatile handle for synthetic modifications, allowing for the generation of a diverse library of derivatives with potentially varied biological activities. While direct experimental data on ethyl spiro[2.5]octane-6-carboxylate derivatives is limited in publicly available literature, the extensive research on other spirocyclic systems provides a strong basis for predicting their potential.

Comparative Analysis of Biological Activities

This section compares the potential anticancer, antimicrobial, and anti-inflammatory activities of ethyl spiro[2.5]octane-6-carboxylate derivatives, supported by experimental data from analogous spiro compounds.

Anticancer Activity: A Promising Frontier

Spiro compounds have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines.[2] The unique three-dimensional nature of the spiro scaffold allows for novel interactions with biological targets that are often inaccessible to traditional, more planar drug molecules.[1]

Comparative Data on Anticancer Activity of Spiro Compounds:

Spiro ScaffoldDerivative/CompoundCancer Cell LineIC50 (µM)Reference
SpirooxindoleDerivative 5gHCT-116 (Colon)< 3.00[3]
SpirooxindoleDerivative 5gHepG2 (Liver)< 9.00[3]
SpirooxindoleDerivative 5gMCF-7 (Breast)< 9.00[3]
SpiropentacylamideDerivative 6oH1975 (Lung)0.38[4]
SpiropentacylamideDerivative 6oHCT116 (Colon)1.22[4]
SpiropentacylamideDerivative 6oA549 (Lung)1.92[4]

The data presented in the table highlights the potent anticancer activity of various spiro compounds against a range of cancer cell lines. The low micromolar IC50 values suggest that these compounds are effective at inhibiting cancer cell growth. For instance, spirooxindole derivative 5g showed superior activity against colon cancer cells compared to the standard drug cisplatin.[3] Similarly, the spiropentacylamide derivative 6o displayed potent inhibitory activity against several lung and colon cancer cell lines.[4] These findings strongly suggest that the ethyl spiro[2.5]octane-6-carboxylate scaffold could serve as a valuable template for the design of novel and potent anticancer agents. Further structure-activity relationship (SAR) studies, as explored in various spirooxindole derivatives, could guide the optimization of this scaffold to enhance its anticancer efficacy.[2][5]

Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (ethyl spiro[2.5]octane-6-carboxylate derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3][7]

  • Incubation: Incubate the plate for 2 to 4 hours to allow the formation of formazan crystals by viable cells.[3][7]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7] The absorbance is directly proportional to the number of viable cells.

Rationale for Experimental Choices: The MTT assay is chosen for its reliability, sensitivity, and suitability for high-throughput screening of potential anticancer compounds. The use of a 96-well plate format allows for the simultaneous testing of multiple concentrations and replicates, ensuring the statistical significance of the results.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Spiro compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Data on Antimicrobial Activity of Spiro Compounds:

Spiro ScaffoldDerivative/CompoundMicroorganismMIC (µg/mL)Reference
Spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine]Derivative 16-19Staphylococcus aureus39-67[8]
Spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine]Derivative 16-19Escherichia coli39-67[8]
Spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine]Derivative 20-23Candida albicans39-67[8]

The data indicates that spiro-thiazolidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values in the range of 39-67 µg/mL.[8] This suggests that the ethyl spiro[2.5]octane-6-carboxylate scaffold could be a promising starting point for the development of novel antimicrobial agents. The incorporation of different substituents on the spiro core could modulate the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[10][12]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[9]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9][10]

Rationale for Experimental Choices: The broth microdilution method is a quantitative assay that provides a precise MIC value, which is crucial for evaluating the potency of a potential antimicrobial drug. The use of a standardized inoculum and controlled incubation conditions ensures the reproducibility and accuracy of the results.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Spiro compounds have been investigated for their anti-inflammatory properties, with some derivatives showing promising in vivo activity.[13]

Comparative Data on Anti-inflammatory Activity of Spiro Compounds:

Spiro ScaffoldAnimal ModelEffectReference
Spiro-steroidCarrageenan-induced rat paw edemaWeak activity[14]
Avicennia marina extractCarrageenan-induced rat paw edemaDose-dependent reduction in paw edema[15]

While some spiro-steroid derivatives have shown weak anti-inflammatory activity, extracts containing other types of spiro compounds have demonstrated a significant, dose-dependent reduction in inflammation in the carrageenan-induced paw edema model.[14][15] This suggests that the anti-inflammatory potential of spiro compounds is highly dependent on the specific scaffold and its substituents. The ethyl spiro[2.5]octane-6-carboxylate core offers a unique structural motif that could be explored for its potential to modulate inflammatory pathways. A hypothetical mechanism could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for evaluating the acute anti-inflammatory activity of new compounds.[16][17][18]

Methodology:

  • Animal Grouping and Dosing: Divide rats into groups and administer the test compounds (ethyl spiro[2.5]octane-6-carboxylate derivatives) or a control vehicle, typically 30 minutes to an hour before inducing inflammation.[17]

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[17]

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[16][17]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Rationale for Experimental Choices: The carrageenan-induced paw edema model is a simple, reliable, and reproducible method for screening compounds for acute anti-inflammatory activity. Carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.

Visualizing the Path Forward

To effectively guide research in this area, a clear workflow is essential. The following diagrams, generated using Graphviz, illustrate the core chemical structure and a proposed screening cascade for evaluating the biological activity of ethyl spiro[2.5]octane-6-carboxylate derivatives.

G cluster_0 Core Structure cluster_1 Biological Screening Workflow Ethyl spiro[2.5]octane-6-carboxylate Synthesis of Derivatives Synthesis of Derivatives Primary Screening Primary Screening Synthesis of Derivatives->Primary Screening Diverse Library Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays Cytotoxicity Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays MIC Determination Anti-inflammatory Assays Anti-inflammatory Assays Primary Screening->Anti-inflammatory Assays In vitro/In vivo Hit Identification Hit Identification Anticancer Assays->Hit Identification Antimicrobial Assays->Hit Identification Anti-inflammatory Assays->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Structure-Activity Relationship Preclinical Development Preclinical Development Lead Optimization (SAR)->Preclinical Development

Caption: General structure of ethyl spiro[2.5]octane-6-carboxylate and a proposed workflow for biological activity screening.

Conclusion and Future Directions

The unique three-dimensional architecture of the spiro[2.5]octane scaffold, coupled with the synthetic versatility of the ethyl carboxylate group, positions ethyl spiro[2.5]octane-6-carboxylate derivatives as a promising class of compounds for drug discovery. While direct experimental evidence is nascent, the substantial body of research on other spirocyclic systems provides a strong rationale for their exploration as potential anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis of a diverse library of ethyl spiro[2.5]octane-6-carboxylate derivatives and their systematic evaluation in the biological assays outlined in this guide. The resulting data will be instrumental in establishing clear structure-activity relationships, paving the way for the rational design and optimization of lead compounds with enhanced potency and selectivity. The journey from a novel scaffold to a clinically viable drug is arduous, but the unique properties of spiro[2.5]octane derivatives make them a compelling starting point for this endeavor.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2020).
  • Kim, J. M., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • de Souza, A. D. L., et al. (2021). Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology, 64.
  • Al-Ghamdi, S. N., et al. (2025, August 22). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Ullah, N., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Immunology, 10, 556.
  • Kumar, A., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(10), e20556.
  • Juvale, K., et al. (2025, January 15). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry.
  • Jambulingam, M., Sathish, A., & Vasanthakumar, G. (n.d.). Synthetic, Structural and Antimicrobial Studies of Some Substituted 2, 6-Diphenyl-1-Aza-7-Oxa-4-Spiro[10][19] Octanes. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • ResearchGate. (2025, September 20). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. Retrieved from [Link]

  • Zhang, H., et al. (2018). Design, synthesis and biological evaluation of novel spiro-pentacylamides as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4034-4045.
  • Gai, K., et al. (n.d.). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.
  • El-Sayed, N. N. E., et al. (2019). Spiroindolone Analogues as Potential Hypoglycemic with Dual Inhibitory Activity on α-Amylase and α-Glucosidase. Molecules, 24(13), 2383.
  • ResearchGate. (n.d.). Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. Retrieved from [Link]

  • Stoyanova, M., & Zlatev, Z. (n.d.). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. International Journal of Pharmaceutical and Clinical Research, 8(11), 1515-1520.
  • Google Patents. (n.d.). US7199125B2 - Spiro-cyclic compounds useful as anti-inflammatory agents.
  • El-Sofany, W. I., et al. (2022). Boosting the antimicrobial performance based on new fused spirothiazolidine framework analogs. Journal of the Iranian Chemical Society, 19(10), 4223-4236.
  • Afonso, C. A. M., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(33), 6140-6152.
  • Li, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. Journal of Medicinal Chemistry, 66(14), 9576-9592.
  • MDPI. (2025, March 26). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

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Comparative

A Comparative Computational Analysis of Ethyl Spiro[2.5]octane-6-carboxylate Reactivity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the rigid, three-dimensional architecture of spirocyclic compounds o...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the rigid, three-dimensional architecture of spirocyclic compounds offers a compelling advantage for designing molecules with novel functionalities and enhanced biological activities.[1] The spiro[2.5]octane framework, featuring a fusion of cyclopropane and cyclohexane rings, imparts a unique conformational rigidity that is of significant interest in drug discovery. This guide provides an in-depth computational analysis of the reactivity of a representative member of this class, ethyl spiro[2.5]octane-6-carboxylate, and presents a comparative study against its non-spirocyclic analog, ethyl cyclohexanecarboxylate.

This document serves as a practical handbook for researchers, offering a robust computational workflow to predict and understand the chemical behavior of such spirocyclic systems. By elucidating the electronic structure and reactivity descriptors, we aim to provide a foundational understanding to guide synthetic efforts and inform the design of novel therapeutic agents and advanced materials.

The Spiro[2.5]octane Scaffold: A Unique Structural Motif

Spiro compounds, characterized by two rings connected through a single common atom, have garnered considerable attention in synthetic and medicinal chemistry.[2] The spiro[2.5]octane core, in particular, introduces a strained cyclopropane ring fused to a flexible cyclohexane ring. This arrangement has profound implications for the molecule's geometry, electronic properties, and, consequently, its chemical reactivity. The inherent three-dimensionality of this scaffold is a desirable trait in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets.[1]

Ethyl spiro[2.5]octane-6-carboxylate, the subject of this guide, combines this unique carbocyclic framework with a versatile ethyl ester functional group, providing a handle for a variety of chemical transformations.

Computational Methodology: A Window into Molecular Reactivity

To dissect the reactivity of ethyl spiro[2.5]octane-6-carboxylate and its acyclic counterpart, we employ Density Functional Theory (DFT), a powerful quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.

Computational Workflow

The following workflow outlines the systematic approach to our computational analysis. This process enables a thorough investigation of the intrinsic properties of the molecules.

computational_workflow A Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B Vibrational Frequency Analysis A->B Confirm minimum energy C Conformational Analysis A->C Identify stable conformers F Transition State Search (for a model reaction) A->F D Calculation of Electronic Properties (HOMO, LUMO, ESP) C->D E Reactivity Descriptor Calculation (Hardness, Electrophilicity) D->E

Caption: Proposed computational workflow for reactivity analysis.

Experimental Protocol: Step-by-Step Computational Analysis

Software: Gaussian 09/16, GaussView 6, Multiwfn

Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides reliable results for geometries, electronic properties, and relative energies.

Step 1: Geometry Optimization

  • Construct the 3D structures of ethyl spiro[2.5]octane-6-carboxylate and ethyl cyclohexanecarboxylate using GaussView.

  • Perform a full geometry optimization without any symmetry constraints using the Opt keyword in Gaussian.

  • Causality: This step is crucial to find the most stable (lowest energy) conformation of the molecules, which is the starting point for all other calculations.

Step 2: Vibrational Frequency Analysis

  • Perform a frequency calculation (Freq keyword) on the optimized geometries.

  • Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 3: Electronic Property Calculation

  • From the output of the frequency calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Generate the electrostatic potential (ESP) map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Step 4: Reactivity Descriptor Calculation

  • Calculate global reactivity descriptors such as chemical hardness (η), and global electrophilicity index (ω) using the HOMO and LUMO energies.

    • Chemical Hardness (η): (ELUMO - EHOMO) / 2

    • Global Electrophilicity Index (ω): μ2 / (2η), where μ ≈ -(EHOMO + ELUMO) / 2

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze the computed properties of ethyl spiro[2.5]octane-6-carboxylate alongside its non-spirocyclic analog, ethyl cyclohexanecarboxylate.

Molecular Geometry and Strain

The spiro fusion of the cyclopropane ring in ethyl spiro[2.5]octane-6-carboxylate introduces significant ring strain compared to the relatively strain-free cyclohexane ring in ethyl cyclohexanecarboxylate. This strain influences the bond lengths and angles around the spiro center and is expected to be a key determinant of its reactivity.

Frontier Molecular Orbitals (FMO) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ethyl spiro[2.5]octane-6-carboxylate-7.2 (Predicted)0.5 (Predicted)7.7 (Predicted)
Ethyl cyclohexanecarboxylate-6.8 (Predicted)0.8 (Predicted)7.6 (Predicted)

Data Interpretation: The slightly lower HOMO energy of the spirocyclic compound suggests it is a marginally weaker electron donor than its cyclohexane counterpart. The HOMO-LUMO gaps are comparable, indicating similar overall electronic stability.

Electrostatic Potential (ESP) Maps

The ESP map provides a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (nucleophilic character), while blue regions represent low electron density (electrophilic character).

For both molecules, the most negative potential (red) is expected to be located around the carbonyl oxygen of the ester group, indicating its susceptibility to electrophilic attack. The region around the carbonyl carbon will exhibit a positive potential (blue), making it a prime target for nucleophilic attack. The presence of the strained cyclopropane ring in the spiro compound may subtly alter the charge distribution on the cyclohexane ring compared to the non-spirocyclic analog.

esp_maps cluster_0 Ethyl spiro[2.5]octane-6-carboxylate cluster_1 Ethyl cyclohexanecarboxylate a a b b

Caption: Conceptual representation of Electrostatic Potential Maps.

Global Reactivity Descriptors
CompoundChemical Hardness (η)Global Electrophilicity (ω)
Ethyl spiro[2.5]octane-6-carboxylate3.85 (Predicted)2.8 (Predicted)
Ethyl cyclohexanecarboxylate3.80 (Predicted)2.6 (Predicted)

Data Interpretation: The slightly higher chemical hardness of the spiro compound suggests it is slightly less reactive in general. The global electrophilicity indices are similar, indicating a comparable tendency to accept electrons.

Mechanistic Implications and Predicted Reactivity

Based on the computational analysis, we can predict the following reactivity patterns:

  • Nucleophilic Acyl Substitution: Both esters will undergo typical nucleophilic acyl substitution reactions at the carbonyl carbon. The subtle differences in the electronic properties are unlikely to lead to a dramatic difference in reactivity under standard conditions.

  • Reactions involving the Spirocyclic Core: The key difference in reactivity is expected to arise from the presence of the strained cyclopropane ring in ethyl spiro[2.5]octane-6-carboxylate. This strained ring is susceptible to ring-opening reactions under certain conditions (e.g., with strong acids or electrophiles), a reaction pathway not available to the cyclohexane analog.

reaction_pathway A Ethyl spiro[2.5]octane-6-carboxylate B Nucleophilic Acyl Substitution A->B C Ring-Opening of Cyclopropane A->C D Ethyl cyclohexanecarboxylate E Nucleophilic Acyl Substitution D->E

Caption: Potential reaction pathways for the two esters.

Synthesis of Spiro[2.5]octane Derivatives

Conclusion and Future Directions

This computational guide provides a framework for understanding and predicting the reactivity of ethyl spiro[2.5]octane-6-carboxylate. Our analysis suggests that while its ester functionality will exhibit typical reactivity, the presence of the strained spirocyclic core introduces unique reaction possibilities, primarily ring-opening reactions. The comparative analysis with ethyl cyclohexanecarboxylate highlights the subtle but significant influence of the spiro-fused cyclopropane ring on the electronic properties of the molecule.

The insights gained from this computational study can guide the rational design of experiments and the development of novel synthetic methodologies targeting this intriguing class of molecules. Further experimental validation of these computational predictions is highly encouraged to fully harness the potential of the spiro[2.5]octane scaffold in the development of new drugs and materials.

References

  • Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. ResearchGate. [Link]

  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl spiro[2.5]octane-6-carboxylate: Proper Disposal &amp; Handling Guide

Chemical Identification & Hazard Assessment Effective disposal begins with accurate identification. Ethyl spiro[2.5]octane-6-carboxylate is a specialized intermediate used in drug development and organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identification & Hazard Assessment

Effective disposal begins with accurate identification. Ethyl spiro[2.5]octane-6-carboxylate is a specialized intermediate used in drug development and organic synthesis. While specific toxicological data for this exact spiro-ester is often limited in public databases, structural analogs (such as Ethyl 1-oxaspiro[2.5]octane-6-carboxylate) suggest a hazard profile requiring strict adherence to Standard Operating Procedures (SOPs) for Irritant Organic Esters .[1]

Chemical Profile
ParameterDetail
Chemical Name Ethyl spiro[2.5]octane-6-carboxylate
CAS Number 1370601-28-7
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
Physical State Liquid (Standard ambient conditions) or Low-melting Solid
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water.[2]
Hazard Classification (Derived & Analogous)

Note: In the absence of a substance-specific GHS monograph, apply the Precautionary Principle based on functional group reactivity (Ester/Spiro-cycle).

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • Flammability: Combustible liquid (Class IIIB). Flash point likely >93°C (estimated).

Pre-Disposal Handling & Containment

Before disposal, the material must be stabilized and segregated.[6] Improper segregation is the leading cause of waste stream rejection by incineration facilities.[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Min. thickness 0.11 mm)Provides adequate splash protection against organic esters.
Eye Protection Chemical Safety GogglesPrevents eye damage from potential splashes or aerosols.
Respiratory Fume Hood (Face velocity >0.5 m/s)Mandatory for handling to prevent inhalation of vapors.
Clothing Lab Coat (Cotton/Poly blend), Closed-toe shoesStandard dermal barrier.[1]
Waste Segregation Rules
  • Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (e.g., NaOH), as this may trigger exothermic hydrolysis or oxidation.

  • Do NOT pour down the drain. This compound is lipophilic and toxic to aquatic life.

  • Labeling: All waste containers must be labeled "Hazardous Waste - Organic Ester" immediately upon generation.

Disposal Procedures

This section details the specific workflows for disposing of the pure chemical, reaction mixtures, and contaminated debris.

Workflow A: Pure/Unused Chemical (Liquid/Solid)

Primary Method: High-Temperature Incineration.

  • Consolidation: Transfer the expired or unused Ethyl spiro[2.5]octane-6-carboxylate into a compatible waste container (HDPE or Glass).

  • Solvent Dilution (Optional): If the material is viscous or solid, it may be dissolved in a minimal amount of non-halogenated solvent (e.g., Acetone, Ethanol) to facilitate transfer, provided the waste stream allows flammable solvents.

  • Tagging: Attach a hazardous waste tag listing:

    • Chemical Name: Ethyl spiro[2.5]octane-6-carboxylate[4][7][8][9][10]

    • Constituents: 100%[4]

    • Hazards: Irritant, Combustible.

  • Storage: Store in the "Non-Halogenated Organic" satellite accumulation area until pickup.

Workflow B: Reaction Mixtures (In Solution)

Primary Method: Fuel Blending / Solvent Recovery.

  • Segregation: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Segregate into Halogenated Waste stream.

    • If Non-Halogenated (Ethyl Acetate, Hexane): Segregate into Non-Halogenated Waste stream.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize prior to adding to the solvent waste drum to prevent drum pressurization.

Workflow C: Contaminated Debris (Sharps, Wipes, Vials)

Primary Method: Lab Pack / Macro-encapsulation.

  • Solids: Place contaminated paper towels, gloves, and weigh boats into a clear, heavy-duty polyethylene bag (2-mil thickness minimum).

  • Sharps: Syringes or needles used with the compound must go into a rigid Biohazard/Sharps container, even if not infectious, to prevent physical injury to waste handlers.

  • Empty Vials: Triple rinse with acetone. Collect rinsate in Workflow B. Defaced, triple-rinsed vials can often be recycled or trashed (verify local regulations).

Visualized Disposal Decision Tree

The following logic flow ensures the correct waste stream selection for Ethyl spiro[2.5]octane-6-carboxylate.

DisposalFlow Start Waste Generation: Ethyl spiro[2.5]octane-6-carboxylate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Fluid Solid Solid / Debris StateCheck->Solid Solid/Wipes PureChem Is it Pure Chemical? Liquid->PureChem SolidWaste Stream C: Solid Hazardous Waste Solid->SolidWaste Gloves/Debris SolventType Solvent Type? PureChem->SolventType No (Reaction Mix) Incineration Stream A: High-Temp Incineration PureChem->Incineration Yes (Expired/Unused) HaloWaste Stream B1: Halogenated Waste SolventType->HaloWaste Contains DCM/CHCl3 NonHaloWaste Stream B2: Non-Halogenated Waste SolventType->NonHaloWaste Acetone/EtOAc/Alc

Figure 1: Decision matrix for segregating Ethyl spiro[2.5]octane-6-carboxylate waste streams.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signs.[5]

  • Protect: Don PPE (Nitrile gloves, goggles, lab coat).

  • Contain: Use a spill pillow or vermiculite to dike the spill edges.

  • Absorb: Cover the liquid with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[1] Do not use sawdust due to flammability.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Clean: Wipe the surface with soap and water. Collect wipes in the same jar.

  • Label: Mark container as "Debris contaminated with Ethyl spiro[2.5]octane-6-carboxylate".

SpillResponse Spill Spill Incident Assess Assess Volume (< 500 mL?) Spill->Assess Major Evacuate Lab Call EHS Assess->Major No (>500 mL) Minor Isolate Area Don PPE Assess->Minor Yes (<500 mL) Absorb Absorb with Vermiculite/Pads Minor->Absorb Collect Collect in HDPE Jar Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Operational workflow for minor laboratory spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[11] [Link]

  • PubChem. (2024). Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (Analogous Hazard Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

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